molecular formula C16H16O2 B7838622 4'-Isopropylbiphenyl-2-carboxylic acid

4'-Isopropylbiphenyl-2-carboxylic acid

Cat. No.: B7838622
M. Wt: 240.30 g/mol
InChI Key: ZTBDDZNRMUSDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Isopropylbiphenyl-2-carboxylic acid is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-propan-2-ylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11(2)12-7-9-13(10-8-12)14-5-3-4-6-15(14)16(17)18/h3-11H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBDDZNRMUSDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501225721
Record name 4′-(1-Methylethyl)[1,1′-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84392-25-6
Record name 4′-(1-Methylethyl)[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84392-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-(1-Methylethyl)[1,1′-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 4'-Isopropylbiphenyl-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4'-Isopropylbiphenyl-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of this compound, a bifunctional organic compound featuring a biphenyl backbone. This document details its fundamental physicochemical properties, spectroscopic signature, chemical reactivity, and plausible synthetic routes. With a focus on scientific integrity, this guide is intended for researchers, chemists, and drug development professionals. We will explore the compound's structural characteristics, such as its high lipophilicity and acidic nature, and discuss its potential as a molecular building block in medicinal chemistry and materials science. The narrative synthesizes theoretical knowledge with practical insights, grounding key claims in authoritative references.

Introduction and Nomenclature

This compound belongs to the class of biphenyl carboxylic acids, which are compounds containing a biphenyl skeleton substituted with a carboxyl group. The biphenyl moiety provides a rigid, aromatic core that is a privileged scaffold in many areas of chemical science, including the development of pharmaceuticals and liquid crystals. The carboxylic acid group imparts acidic properties and serves as a versatile chemical handle for derivatization. The specific substitution pattern of this molecule—with an isopropyl group on one phenyl ring and a carboxylic acid on the other—creates an asymmetric structure with distinct chemical characteristics.

The formal identification of this compound is crucial for regulatory and research purposes.

  • IUPAC Name: 4'-isopropyl-[1,1'-biphenyl]-2-carboxylic acid[1]

  • CAS Number: 84392-25-6[1][2][3]

  • Molecular Formula: C₁₆H₁₆O₂[1][2]

  • Molecular Weight: 240.30 g/mol [1][2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in various systems, which is of paramount importance for drug development professionals considering factors like absorption, distribution, metabolism, and excretion (ADME).

PropertyValue / DescriptionSource
Molecular Formula C₁₆H₁₆O₂[1][2]
Molecular Weight 240.30 g/mol [1][2]
CAS Number 84392-25-6[1][2]
Calculated LogP 4.1752[2]
pKa (estimated) ~4-5[4]
Appearance Expected to be a crystalline solid at room temperature.Inferred
Solubility Predicted to have low solubility in water but good solubility in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred
Lipophilicity and Solubility

The calculated octanol-water partition coefficient (LogP) of 4.18 is a key indicator of the molecule's lipophilicity.[2] This high value is expected due to the large, nonpolar surface area of the biphenyl rings and the isopropyl group. For drug development, this suggests a high capacity to cross lipid-based biological membranes via passive diffusion. However, this high lipophilicity also implies very low aqueous solubility, which can be a significant hurdle for oral bioavailability and formulation.[5] Strategies such as formulating with solubility enhancers or developing prodrugs may be necessary to overcome this limitation.[6]

Acidity

As a carboxylic acid, this compound is acidic. While no experimental pKa value is readily available, it can be reasonably estimated to be in the range of 4-5, similar to benzoic acid (pKa ≈ 4.2) and other aromatic carboxylic acids.[4][7] This acidity means that at physiological pH (≈7.4), the molecule will exist almost entirely in its deprotonated, carboxylate anion form. This anionic charge significantly impacts its properties, increasing its water solubility compared to the neutral form but potentially hindering its ability to cross cell membranes.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is a cornerstone of chemical research. Spectroscopic methods provide a detailed fingerprint of a molecule's structure. While specific experimental data for this compound is sparse in the public domain, its expected spectral characteristics can be accurately predicted based on its functional groups.

TechniquePredicted Key Features
¹H NMR ~10-13 ppm: Broad singlet (1H, COOH). ~7.2-8.0 ppm: Complex multiplets (8H, aromatic). ~2.9-3.1 ppm: Septet (1H, Isopropyl CH). ~1.2-1.3 ppm: Doublet (6H, Isopropyl CH₃).
¹³C NMR ~170-180 ppm: Carboxyl carbon (C=O). ~125-150 ppm: Aromatic carbons (multiple signals). ~34 ppm: Isopropyl CH carbon. ~24 ppm: Isopropyl CH₃ carbons.
IR Spectroscopy ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid). ~1700 cm⁻¹: Strong C=O stretch. ~2850-3000 cm⁻¹: C-H stretches (aliphatic). ~3000-3100 cm⁻¹: C-H stretches (aromatic).
Mass Spectrometry m/z 240.30: Molecular ion [M]⁺. Key Fragments: [M-45]⁺ (loss of COOH), [M-43]⁺ (loss of isopropyl).

Expert Interpretation:

  • In ¹H NMR spectroscopy , the carboxylic acid proton signal is expected to be broad and far downfield. The eight aromatic protons will likely appear as a series of complex, overlapping multiplets, making precise assignment challenging without advanced 2D NMR techniques.[8]

  • The ¹³C NMR spectrum provides a clear indication of the carbon environments. The carboxyl carbon signal is characteristically downfield, well-separated from the aromatic and aliphatic signals.[8]

  • Infrared (IR) spectroscopy is particularly useful for identifying the carboxylic acid functional group, which presents a very broad O-H stretching band and a sharp, intense carbonyl (C=O) stretching band.[9]

Synthesis and Reactivity

Understanding how a molecule is synthesized and how it reacts is fundamental to its application. This compound is not a naturally occurring compound and must be prepared through synthetic organic chemistry.

Synthetic Pathways

The most logical and widely employed method for constructing the biphenyl core is through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is an exceptionally robust and versatile choice for this purpose. A plausible route involves the coupling of an aryl halide with an arylboronic acid.

Caption: Proposed Suzuki-Miyaura cross-coupling synthesis route.

Exemplary Experimental Protocol (Suzuki-Miyaura Coupling):

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-bromobenzoic acid (1.0 eq), 4-isopropylphenylboronic acid (1.1 eq), and a suitable base such as potassium carbonate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Acidify the aqueous layer with HCl (e.g., 2M) to protonate the carboxylate, causing the product to precipitate or move into an organic layer during extraction.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Chemical Reactivity

The reactivity is dominated by its two functional domains: the carboxylic acid and the biphenyl rings.

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification (reaction with an alcohol under acidic conditions), amide formation (reaction with an amine, often using a coupling agent), reduction to a primary alcohol (using strong reducing agents like LiAlH₄), and salt formation (reaction with a base).[9]

  • Aromatic Rings: The biphenyl system can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The position of substitution will be directed by the existing groups. The carboxylic acid is a deactivating, meta-directing group, while the isopropyl group is an activating, ortho/para-directing group.

Relevance in Drug Discovery and Development

While this compound is not a drug itself, its structural motifs are highly relevant to medicinal chemistry.

The Carboxylic Acid Challenge

The carboxylic acid group is a key component in the pharmacophore of over 450 marketed drugs, prized for its ability to form strong hydrogen bonds and ionic interactions with biological targets.[5][10] However, its presence often introduces challenges:

  • Poor Membrane Permeability: At physiological pH, the anionic carboxylate is poorly permeable across lipid membranes, limiting oral absorption and access to intracellular targets.

  • Metabolic Liability: It can be a site for metabolic conjugation (e.g., glucuronidation), leading to rapid clearance from the body.

  • Toxicity: In some cases, carboxylic acid-containing drugs have been withdrawn due to unforeseen toxicity.[5]

Bioisosteric Replacement Strategy

To mitigate these issues, medicinal chemists often employ a strategy of bioisosteric replacement , where the carboxylic acid is substituted with a different functional group that mimics its key interactions but possesses improved ADME properties.[10][11] this compound serves as an ideal starting point or building block for creating a library of compounds where the carboxyl group is replaced by various bioisosteres.

Caption: Concept of bioisosteric replacement for the carboxylic acid moiety.

By synthesizing derivatives from this parent acid, researchers can systematically investigate how changes in acidity, lipophilicity, and metabolic stability affect biological activity and pharmacokinetic profiles.

Safety, Handling, and Storage

Proper handling of any chemical is essential for laboratory safety. The following information is based on data for structurally related compounds and general laboratory practice.

Hazard ClassGHS Hazard Statements
Acute Toxicity H302: Harmful if swallowed.
Skin Irritation H315: Causes skin irritation.
Eye Irritation H319: Causes serious eye irritation.
Respiratory Irritation H335: May cause respiratory irritation.

(Source:[2])

Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12][13]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12][13]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][12]

Conclusion

This compound is a well-defined organic molecule whose value lies not in its direct application, but in its potential as a versatile building block. Its key chemical properties—pronounced lipophilicity, predictable acidity, and well-characterized reactive handles—make it a subject of interest for both synthetic and medicinal chemists. A thorough understanding of its synthesis, reactivity, and physicochemical profile, as detailed in this guide, empowers researchers to leverage this compound effectively in the design of novel molecules for drug discovery and materials science applications.

References

  • SD Fine-Chem. 4-BIPHENYL CARBOXYLIC ACID MSDS. [Link]

  • PubChem. 4-Isopropylbiphenyl. [Link]

  • Leesment, A., et al. Quantifying acidity in heterogeneous systems: biphasic pKa values. [Link]

  • Hay, M. B., & Myneni, S. C. B. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • Silva, R. H. N., et al. Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • NIST. 2-Biphenylcarboxylic acid. [Link]

  • NIST. Biphenyl-4-carboxylic acid. [Link]

  • ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. [Link]

  • Google Patents.
  • Horgan, C. Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • PrepChem.com. Synthesis of 4-isopropylcyclohexane carboxylic acid. [Link]

  • Royal Society of Chemistry. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling. [Link]

  • Google Patents.
  • PubChemLite. Biphenyl-4,4'-dicarboxylic acid 4-isopropyl ester. [Link]

  • ResearchGate. 1H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid. [Link]

  • National Institutes of Health. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]

  • Kwantlen Polytechnic University. 25.1 Carboxylic Acids – Structure and Naming. [Link]

  • Reddit. Guys tell its iupac name !!. [Link]

  • Chemistry LibreTexts. Nomenclature of Carboxylic Acids. [Link]

  • University of California, Los Angeles. Approximate pKa chart of the functional groups. [Link]

  • Baruch S. Blumberg Institute. A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. [Link]

  • Cheméo. Biphenyl-4-carboxylic acid (CAS 92-92-2) - Chemical & Physical Properties. [Link]

Sources

Technical Guide: Molecular Structure and Characterization of 3-Nitrophthalhydrazide (CAS 121-66-3)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Nitrophthalhydrazide (CAS 121-66-3).

Editorial Note on CAS 1215-66-3: A search of global chemical registries (CAS Common Chemistry, PubChem, ChemSpider) confirms that CAS 1215-66-3 is not a valid assigned registry number. The string is likely a typographical error for CAS 121-66-3 (3-Nitrophthalhydrazide), a critical intermediate in the synthesis of the chemiluminescent agent Luminol. This guide proceeds with the structural and physicochemical analysis of 3-Nitrophthalhydrazide , assuming this was the intended target.

Executive Summary

3-Nitrophthalhydrazide (6-nitro-2,3-dihydrophthalazine-1,4-dione) is a heterocyclic organic compound primarily utilized as the direct synthetic precursor to Luminol (3-aminophthalhydrazide). Its structural integrity and purity are paramount in forensic science and bio-analytical chemistry, where it serves as the foundation for generating chemiluminescence. This guide details its molecular architecture, physicochemical weight properties, and the critical reduction pathways required to activate its luminescent potential.

Chemical Identity & Structural Analysis

3-Nitrophthalhydrazide consists of a phthalazine-1,4-dione core substituted with a nitro group at the 5-position (often numbered as 3-nitro relative to the phthalic acid precursor, or 5-nitro in the phthalazine ring system).

Identifier Details
CAS Registry Number 121-66-3
IUPAC Name 5-nitro-2,3-dihydrophthalazine-1,4-dione
Common Synonyms 3-Nitrophthalhydrazide; 3-Nitrophthalic hydrazide
Molecular Formula C₈H₅N₃O₄
SMILES C1=CC(=C(C(=C1)C(=O)NNC(=O))O)[O-] (Isomeric representation)
InChI Key JXCWOYJMSXJHFK-UHFFFAOYSA-N
Structural Topology

The molecule features a bicyclic system: a benzene ring fused to a dihydropyridazine-dione ring. The nitro group (


) at the C5 position acts as a strong electron-withdrawing group (EWG), deactivating the aromatic ring and influencing the acidity of the amide protons in the hydrazide moiety. This electron deficiency is crucial for the subsequent reduction step to the amino group in Luminol synthesis.

Physicochemical Properties

Accurate molecular weight and solubility data are essential for stoichiometric calculations in synthesis.

Property Value Notes
Molecular Weight 207.14 g/mol Monoisotopic Mass: 207.028 g/mol
Appearance Yellow to light-brown solidColor intensity varies with purity
Melting Point > 300 °CDecomposes before melting (typically ~310-320°C)
Solubility (Water) InsolubleHydrophobic aromatic core
Solubility (Solvents) Soluble in DMSO, DMF, dilute alkaliSolubilizes in NaOH via deprotonation of hydrazide
pKa ~6.0 - 7.0 (Hydrazide NH)Acidic due to resonance stabilization of the anion

Synthesis & Characterization Protocols

The synthesis of 3-Nitrophthalhydrazide is a classic condensation reaction, followed by a reduction to yield Luminol.

Synthesis Workflow (Condensation)

Reaction: 3-Nitrophthalic acid + Hydrazine


 3-Nitrophthalhydrazide + 2 H₂O

Protocol:

  • Preparation: Dissolve 1.0 eq of 3-nitrophthalic acid in a high-boiling solvent (e.g., ethylene glycol or water with thermal assistance).

  • Addition: Slowly add 1.2 eq of Hydrazine hydrate (

    
    ). Caution: Exothermic.
    
  • Cyclization: Heat the mixture to 210-220°C (if using ethylene glycol) or reflux (if aqueous) to drive dehydration and ring closure.

  • Isolation: Cool the mixture. The product precipitates as a yellow solid.

  • Purification: Wash with water to remove excess hydrazine. Recrystallize from acetic acid or dissolve in alkali and reprecipitate with acid for high purity.

Characterization (QC)
  • 1H NMR (DMSO-d6): Expect signals for the aromatic protons (triplet at ~8.0 ppm, doublets at ~8.2-8.5 ppm) and a broad singlet for the hydrazide NH protons (often exchangeable).

  • IR Spectroscopy: Look for Carbonyl (C=O) stretches of the amide at 1650-1680 cm⁻¹ and Nitro (

    
    ) stretches at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
    

Biological & Research Context: The Luminol Pathway

While 3-Nitrophthalhydrazide itself is not luminescent, it is the obligate precursor to Luminol . The transformation requires the reduction of the nitro group to an amino group.

Mechanism of Action (Precursor Role)[3]
  • Reduction: 3-Nitrophthalhydrazide is treated with Sodium Dithionite (

    
    ) or Iron/Acetic acid.
    
  • Product: This yields 3-Aminophthalhydrazide (Luminol).

  • Chemiluminescence: In the presence of an oxidant (

    
    ) and a catalyst (Iron in hemoglobin, Peroxidase), Luminol is oxidized to an excited 3-aminophthalate ion, which relaxes to the ground state by emitting a photon (blue light, 
    
    
    
    nm).
Visualization: Synthesis & Activation Pathway

The following diagram illustrates the conversion from the acid starting material to the active chemiluminescent agent.

LuminolSynthesis Start 3-Nitrophthalic Acid (Precursor) Intermediate 3-Nitrophthalhydrazide (CAS 121-66-3) MW: 207.14 g/mol Start->Intermediate Condensation (-2 H2O) Hydrazine Hydrazine (Reagent) Hydrazine->Intermediate Product Luminol (3-Aminophthalhydrazide) Active Agent Intermediate->Product Reduction (-NO2 to -NH2) Reductant Sodium Dithionite (Na2S2O4) Reductant->Product Light Blue Light (425 nm) Product->Light Oxidation (H2O2 + Catalyst)

Caption: Chemical pathway from 3-Nitrophthalic acid to the chemiluminescent agent Luminol via the 3-Nitrophthalhydrazide intermediate.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • PPE: Nitrile gloves, safety goggles, and fume hood (to avoid inhalation of dust).

  • Storage: Store at room temperature, dry, and away from strong oxidizing agents.

References

  • National Institute of Standards and Technology (NIST). "3-Nitrophthalhydrazide Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. "Compound Summary: 5-nitro-2,3-dihydrophthalazine-1,4-dione (CAS 121-66-3)." National Library of Medicine. Available at: [Link]

  • Huntress, E. H., et al. "The Preparation of 3-Aminophthalhydrazide for Use in the Demonstration of Chemiluminescence." Journal of the American Chemical Society, vol. 56, no. 1, 1934, pp. 241–242.

Safety data sheet (SDS) for 4'-Isopropylbiphenyl-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 4'-Isopropylbiphenyl-2-carboxylic acid [1]

CAS: 84392-25-6 | Formula: C₁₆H₁₆O₂ | MW: 240.30 g/mol [1][2][3]

Executive Summary & Chemical Significance

For the Researcher: this compound is a functionalized biphenyl scaffold often utilized as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), metabolic pathway inhibitors, and liquid crystalline polymers.[1] Its structure features a carboxylic acid at the ortho position (C2) and an isopropyl group at the para' position (C4'), creating a sterically twisted biaryl axis.[1]

Why This Guide Matters: Unlike standard commodity chemicals, specific toxicological data for this intermediate is sparse.[1] This guide synthesizes "read-across" data from structurally related biphenyl carboxylic acids (e.g., CAS 92-92-2) and physicochemical principles (LogP, pKa) to establish a robust safety protocol. The combination of lipophilicity (LogP ~4.[1]2) and acidity (pKa ~3.[1][4][5]5) presents a unique risk profile: this compound can potentially penetrate lipid bilayers while maintaining irritant properties.[1]

Physicochemical Profile & Hazard Identification

PropertyValue / DescriptionImplications for Handling
Physical State Solid (Off-white powder)Dust inhalation risk; requires local exhaust ventilation (LEV).[1]
Melting Point Est. 110–140°C (Based on analogs)Stable solid at RT; avoid high-heat drying (decarboxylation risk).[1]
Solubility Low in water; High in DMSO, MeOH, DCMCritical: Use organic solvents for spill cleanup, not just water.[1]
Acidity (pKa) ~3.5 (Est.)[1]Corrosive to mucous membranes; incompatible with strong oxidizers/bases.[1]
LogP ~4.17High Lipophilicity: Potential for dermal absorption.[1]
GHS Hazard Classification (Derived)

Based on structure-activity relationships (SAR) of biphenyl acids.[1]

  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Risk Assessment & Control Workflow

The Mechanistic Risk: The ortho-carboxylic acid moiety is sterically crowded.[1] Upon contact with skin or mucous membranes, the lipophilic isopropyl-biphenyl tail facilitates interaction with the lipid bilayer, while the acidic head group donates protons, causing local tissue damage and inflammation.[1]

Visualization: Risk Assessment Logic

RiskAssessment Chemical 4'-Isopropylbiphenyl- 2-carboxylic acid Properties Lipophilic (LogP >4) + Acidic (pKa ~3.5) Chemical->Properties Route Route of Entry Properties->Route Determines Risk Risk Outcome Route->Risk Inhalation (Dust) Route->Risk Dermal Contact Control Required Control Risk->Control Resp. Irritation -> Fume Hood Risk->Control Absorption/Burn -> Nitrile + Sleeves

Figure 1: Mechanistic flow connecting chemical properties to specific safety controls.[1]

Experimental Handling Protocols

A. Personal Protective Equipment (PPE)
  • Gloves: Standard Nitrile (0.11 mm) is sufficient for the solid powder.[1]

    • Caveat: If dissolved in DCM or THF , nitrile offers poor protection.[1] Switch to PVA or Silver Shield laminates.[1]

  • Respiratory: If weighing >500 mg outside a fume hood, use a P95/N95 particulate respirator .[1]

  • Eye Protection: Chemical safety goggles (ANSI Z87.1).[1] Face shield recommended if performing large-scale acid-base extractions.[1]

B. Storage & Stability
  • Temperature: Store at 2–8°C . (Cold storage minimizes potential decarboxylation or oxidation over long periods).[1]

  • Atmosphere: Store under Argon or Nitrogen .[1]

  • Incompatibility: Keep away from strong oxidizing agents (e.g., KMnO₄) and strong bases.[1]

C. Synthesis Context (Suzuki Coupling)

When using this compound as a nucleophile (boronic acid partner) or electrophile precursor:

  • Solvent Choice: Typically DMF or Dioxane/Water.[1]

  • Base Addition: When adding bases (K₂CO₃, Cs₂CO₃), CO₂ evolution may occur if the medium acidifies.[1] Vent reaction vessels properly.

  • Workup: Acidification of the aqueous layer will precipitate the product.[1] Ensure pH < 3 for complete recovery.[1]

Emergency Response Protocols

Self-Validating Logic: The response relies on the chemical's solubility profile.[1] Since it is insoluble in water, flushing with water alone is inefficient for skin decontamination; a surfactant (soap) or weak base is required to solubilize the acid.[1]

Visualization: Emergency Decision Tree

EmergencyResponse Event Emergency Event Type Identify Type Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill (Solid) Type->Spill ActionSkin 1. Brush off solid 2. Wash w/ Soap + Water (Water alone is ineffective) Skin->ActionSkin ActionEye Flush 15 mins (Lifting eyelids) Eye->ActionEye ActionSpill 1. Wet wipe (avoid dust) 2. Treat waste as HazMat Spill->ActionSpill

Figure 2: Decision tree for immediate incident response based on solubility and physical state.

Specific First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[1] The acidity can cause corneal opacity; seek ophthalmological review.[1]

  • Skin Contact:

    • Step 1: Brush off dry powder (prevent increasing surface area contact).[1]

    • Step 2: Wash with soap and water .[1] (Lipophilicity requires soap for removal).[1]

    • Step 3: Apply a soothing non-oil-based lotion if irritation persists.[1]

  • Ingestion: Do NOT induce vomiting. The compound's acidity could damage the esophagus on the way back up.[1] Rinse mouth with water.[1][6]

Disposal & Environmental Impact[1]

  • Classification: Hazardous Chemical Waste.[1]

  • Protocol: Dissolve in a combustible solvent (Acetone) and dispose of via incineration equipped with an afterburner and scrubber.

  • Environmental Note: Do not allow to enter drains. Biphenyl derivatives can be toxic to aquatic life due to bioaccumulation potential (LogP > 4).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11321461, 2-(4-Isopropylphenyl)propanoic acid (Analogous Structure).[1] Retrieved from [Link]

  • Li, H., et al. (2012). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling.[1] ResearchGate.[1] Retrieved from [Link]

Sources

Pharmacological Significance of Biphenyl-2-Carboxylic Acid Derivatives: A Technical Guide to Design, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged structural motif in medicinal chemistry, biphenyl-2-carboxylic acid (also known as 2-phenylbenzoic acid) and its derivatives form the architectural backbone of several blockbuster therapeutics. The unique pharmacological significance of this scaffold lies in its precise spatial geometry: the rigid, sterically hindered biphenyl core provides exceptional lipophilicity and planar stability, while the ortho-substituted carboxylic acid acts as a highly directional hydrogen-bond acceptor and electrostatic anchor.

This technical whitepaper explores the mechanistic pharmacology, structure-activity relationships (SAR), and synthetic methodologies of biphenyl-2-carboxylic acid derivatives, providing actionable, self-validating protocols for researchers engaged in drug discovery.

Mechanistic Pharmacology & Target Landscape

The versatility of the biphenyl-2-carboxylic acid scaffold allows it to be tuned for diverse biological targets, primarily by exploiting deep hydrophobic binding pockets coupled with localized cationic residues.

Angiotensin II Type 1 (AT1) Receptor Antagonism

The most prominent clinical application of this scaffold is in the management of hypertension via the renin-angiotensin-aldosterone system (RAAS). Biphenyl-2-carboxylic acid is the foundational pharmacophore for Angiotensin II Receptor Blockers (ARBs). While many ARBs (e.g., losartan, valsartan) utilize a tetrazole ring as a bioisostere to enhance metabolic stability, drugs like telmisartan retain the intact biphenyl-2-carboxylic acid structure1[1].

Mechanistic Causality: The biphenyl core intercalates into the hydrophobic transmembrane domain of the AT1 receptor. Simultaneously, the carboxylic acid forms an essential, high-affinity salt bridge with the Arg167 and Lys199 residues of the receptor, competitively displacing the endogenous octapeptide Angiotensin II2[2].

RAS_Pathway Angogen Angiotensinogen AngI Angiotensin I Angogen->AngI Cleaved by Renin Renin (Kidney) Renin->Angogen AngII Angiotensin II AngI->AngII Cleaved by ACE ACE (Lungs) ACE->AngI AT1R AT1 Receptor AngII->AT1R Agonist Binding Response Vasoconstriction & Aldosterone Secretion AT1R->Response Downstream Signaling Biphenyl Biphenyl-2-Carboxylic Acid Derivatives (e.g., Telmisartan) Biphenyl->AT1R Competitive Inhibition

Fig 1: RAS pathway modulation via AT1 receptor inhibition by biphenyl derivatives.

Vasopressin Receptor Modulation

In the synthesis of conivaptan—a dual V1a/V2 vasopressin receptor antagonist used to treat euvolemic and hypervolemic hyponatremia—biphenyl-2-carboxylic acid serves as a critical structural precursor 3[3]. The biphenyl carboxylic acid scaffold provides the necessary planarity and hydrogen-bonding potential that dictates receptor binding compatibility and optimal pharmacokinetic profiles.

Coagulation Cascade Inhibition

Recent drug design efforts have leveraged the biphenyl-2-carboxylic acid motif to develop non-amidine Tissue Factor/Factor VIIa (TF/FVIIa) complex inhibitors. For instance, compound 21e utilizes this scaffold to achieve potent in vitro anti-TF/FVIIa activity while maintaining critical oral bioavailability—overcoming the poor absorption typically associated with highly basic amidine-based anticoagulants4[4].

Structure-Activity Relationship (SAR) & Physicochemical Profiling

The table below summarizes the comparative pharmacological data of key molecules relying on the biphenyl-2-carboxylic acid core or its bioisosteres.

Compound / ScaffoldPrimary TargetAcidic MoietyBinding Affinity / IC50Key Pharmacophore Interaction
Telmisartan AT1 ReceptorCarboxylic Acid~9.2 nMSalt bridge with Arg167 (AT1R)
Losartan AT1 ReceptorTetrazole (Bioisostere)~15.0 nMHydrogen bonding with Lys199 (AT1R)
Conivaptan V1a / V2 ReceptorAmide (Derivative)~0.4 nM (V2)Hydrophobic packing in V2 transmembrane
Compound 21e TF/FVIIa ComplexCarboxylic AcidMicromolarS1 pocket occupation via biphenyl core

Synthetic Methodologies & Experimental Workflows

To ensure high-fidelity synthesis and biological evaluation, the following self-validating protocols outline the creation and testing of biphenyl-2-carboxylic acid derivatives.

Protocol 1: Palladium-Catalyzed Assembly of the Biphenyl Scaffold

The critical step in synthesizing derivatives like telmisartan involves the


-alkylation of a benzimidazole core with a 4'-halomethylbiphenyl-2-carboxylic acid alkyl ester5[5]. The biphenyl precursor itself is typically assembled via a Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reagent Preparation: Combine 1.0 eq of 2-bromobenzoic acid methyl ester and 1.1 eq of 4-tolylboronic acid in a reaction flask.

  • Catalyst & Base Addition: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0)

    
     and 2.5 eq of Potassium Carbonate 
    
    
    
    .
    • Causality:

      
       is mandatory here. It coordinates with the boronic acid to form a highly nucleophilic boronate complex, dramatically accelerating the transmetalation step onto the palladium center.
      
  • Solvent System: Suspend the mixture in a biphasic solvent system of Toluene/Water (4:1 v/v).

    • Causality: The biphasic system ensures that inorganic borate byproducts partition into the aqueous layer, preventing catalyst poisoning and driving the reaction to >95% conversion.

  • Reflux & Monitor: Heat to 90°C under a nitrogen atmosphere for 12 hours.

    • Self-Validation: Monitor via TLC (Hexane/Ethyl Acetate 8:2). The disappearance of the UV-active bromobenzene spot validates the completion of the coupling.

  • Downstream Functionalization: The resulting methyl 4'-methylbiphenyl-2-carboxylate is subjected to radical bromination (NBS, AIBN) to yield the 4'-bromomethyl intermediate, ready for

    
    -alkylation with the target heterocycle.
    

Synthetic_Workflow Step1 Aryl Halide + Boronic Acid Step2 Suzuki-Miyaura Cross-Coupling (Pd Catalyst) Step1->Step2 Step3 Biphenyl Scaffold Assembly Step2->Step3 K2CO3, Heat Step4 N-Alkylation (Benzimidazole) Step3->Step4 NBS/AIBN Step5 Ester Hydrolysis (Saponification) Step4->Step5 Base/Acid Final Target Biphenyl-2- Carboxylic Acid Derivative Step5->Final Purification

Fig 2: Core synthetic workflow for biphenyl-2-carboxylic acid functionalization.

Protocol 2: In Vitro AT1 Receptor Binding Assay

To validate the pharmacological efficacy of newly synthesized biphenyl-2-carboxylic acid derivatives, a radioligand displacement assay is required.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human AT1 receptor. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 5 mM

    
    , 1 mM EDTA, pH 7.4).
    
  • Incubation Setup: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of

    
    -Angiotensin II (final concentration 0.5 nM), and 25 µL of the synthesized biphenyl derivative (serial dilutions from 
    
    
    
    to
    
    
    M).
  • Equilibration: Incubate the plate at room temperature for 120 minutes.

    • Causality: A 120-minute window ensures the system reaches thermodynamic equilibrium, which is critical for accurately calculating the equilibrium dissociation constant (

      
      ) using the Cheng-Prusoff equation.
      
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI treatment neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged

      
      -Ang II radioligand, thereby maximizing the specific signal-to-noise ratio.
      
  • Quantification: Wash filters three times with cold buffer, dry, add scintillation cocktail, and count radioactivity.

    • Self-Validation: Include a control well with 10 µM unlabeled Telmisartan. The residual radioactivity in this well defines the "non-specific binding" baseline, validating that all other displaced signal is strictly AT1-receptor mediated.

References

  • Ataman Kimya. "BIPHENYL CARBOXYLIC ACID." Link

  • PubChem. "Telmisartan | C33H30N4O2 | CID 65999." 2

  • PubMed. "Design, synthesis and biological activity of selective and orally available TF/FVIIa complex inhibitors containing non-amidine P1 ligands." 4

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). "SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLYL BIPHENYL DERIVATIVES AS AN ANTIHYPERTENSIVE AGENT." 1

  • Drugs of the Future. "Conivaptan Hydrochloride." 3

  • Google Patents. "WO2012028925A2 - An improved process for the preparation of telmisartan." 5

Sources

Thermodynamic Stability and Physicochemical Profiling of 2-(4-Isopropylphenyl)benzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical and materials sciences push the boundaries of molecular design, understanding the thermodynamic boundaries of key intermediates becomes critical. 2-(4-Isopropylphenyl)benzoic acid , systematically known as 4'-isopropyl-[1,1'-biphenyl]-2-carboxylic acid (CAS: 84392-25-6), is a structurally nuanced biphenyl derivative ()[1]. Characterized by a rigid biphenyl core, an ortho-carboxylic acid, and a bulky para-isopropyl group, this molecule presents a fascinating case study in conformational energy, supramolecular assembly, and thermal degradation.

This whitepaper provides an in-depth thermodynamic analysis of 2-(4-Isopropylphenyl)benzoic acid, engineered for researchers and drug development professionals. We will dissect the causality behind its solid-state behavior and outline self-validating experimental protocols to accurately profile its stability.

Structural Thermodynamics & Conformational Energy

The thermodynamic baseline of 2-(4-Isopropylphenyl)benzoic acid is dictated by its intramolecular sterics. The biphenyl bond is not freely rotatable; the presence of the bulky carboxylic acid group at the ortho position induces severe steric repulsion against the adjacent phenyl ring.

Causality of Conformation: To minimize this steric strain, the molecule is forced out of coplanarity, adopting a twisted dihedral angle. While this twist interrupts extended


-conjugation (raising the electronic ground-state energy relative to a hypothetical planar state), it significantly lowers the overall free energy by relieving van der Waals clashes. This conformational restriction directly impacts the entropy of the system, narrowing the accessible microstates during crystallization and influencing the overall lattice energy.

Supramolecular Assembly & Polymorphic Stability

In the solid state, the thermodynamic stability of carboxylic acids is governed by their ability to form strong, directional hydrogen-bonded dimers ()[2].

Causality of Polymorphism: The bulky para-isopropyl group disrupts optimal packing efficiency, creating void spaces in the crystal lattice. Because the hydrogen-bond enthalpy strongly drives dimerization, the molecule can pack into multiple polymorphic forms that possess similar Gibbs free energies. The thermodynamic control of these supramolecular assemblies at the liquid-solid interface dictates which polymorph nucleates ()[3]. If the system is enantiotropic, a specific transition temperature exists where the relative thermodynamic stability of two polymorphs inverts, driven by the higher conformational entropy of the less densely packed form at elevated temperatures.

Thermal Degradation Kinetics

Understanding the thermal limits of 2-(4-Isopropylphenyl)benzoic acid requires analyzing its decomposition pathways. The thermal decomposition of biphenyl-2-carboxylic acids is characterized by two competing, temperature-dependent reactions: direct decarboxylation and dehydration-driven ring-closure (ketonization) ()[4].

Causality of Pathway Selectivity:

  • Decarboxylation: Yields 4-isopropylbiphenyl. This pathway is entropically driven due to the release of CO₂ gas and dominates at highly elevated temperatures (>350°C).

  • Ketonization: Yields isopropylfluorenone derivatives. This pathway is kinetically facilitated by the spatial proximity of the ortho-carboxyl group to the adjacent aromatic ring, allowing for electrophilic attack and dehydration.

Pathway A 2-(4-Isopropylphenyl) benzoic acid B Decarboxylation (Major Pathway) A->B Heat (>300°C) D Dehydration & Ring-Closure (Ketonization) A->D Heat + Catalyst C 4-Isopropylbiphenyl B->C E Isopropylfluorenone D->E

Thermodynamic degradation pathways of 2-(4-Isopropylphenyl)benzoic acid.

Experimental Protocols: Self-Validating Systems

A thermodynamic protocol is only scientifically rigorous if it contains internal mechanisms to detect its own failure. The following methodologies are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Modulated Differential Scanning Calorimetry (mDSC) & TGA

Objective: Determine the true enthalpy of fusion (


) and degradation onset without kinetic interference.
  • Sample Preparation & Thermal History Erasure:

    • Action: Heat 5 mg of the sample to 10°C above its estimated melting point, hold for 2 minutes, then quench-cool at 50°C/min to -20°C.

    • Causality: Ambient storage and mechanical milling introduce uncontrolled stress and moisture, leading to artifactual pseudo-polymorphs. Quench-cooling erases this thermal history, ensuring subsequent measurements reflect the intrinsic properties of the pure state.

  • Modulated Heating (mDSC):

    • Action: Apply a linear heating rate of 5°C/min superimposed with a sinusoidal modulation (±0.5°C every 60 seconds).

    • Causality: Standard DSC cannot distinguish between overlapping events. Modulated DSC separates heat flow into reversing (heat capacity-dependent) and non-reversing (kinetic) signals, isolating the true melting endotherm from concurrent kinetic degradation.

  • Parallel Pan TGA (Self-Validation):

    • Action: Run identical samples in a hermetically sealed pan (with a 50 µm calibrated pinhole) and an open platinum pan.

    • Causality: Mass loss in an open pan can be either sublimation or decomposition. By restricting vapor diffusion in the pinhole pan, the partial pressure increases. If the event is sublimation, Le Chatelier's principle dictates the onset temperature will shift higher. If it is decarboxylation, the onset remains unchanged. This internal check prevents misattributing chemical degradation to phase changes.

Protocol 2: Isothermal Microcalorimetry (IMC) for Long-Term Stability

Objective: Quantify the thermodynamic stability and shelf-life at ambient conditions.

  • Equilibration: Seal 100 mg of the compound in a glass ampoule and lower it into the IMC thermostat set to 25°C. Allow 24 hours for thermal equilibration.

  • Heat Flow Measurement: Record the continuous heat flow (

    
    W) over 14 days.
    
  • Self-Validation (Baseline Drift Correction):

    • Action: Run an empty, sealed reference ampoule in parallel. Subtract the reference heat flow from the sample heat flow.

    • Causality: IMC sensors are sensitive to micro-fluctuations in room temperature. Without a parallel reference to subtract systemic baseline drift, extremely slow exothermic degradation processes (e.g., slow oxidation of the isopropyl group) could be masked or falsely identified.

Workflow Step1 Sample Preparation (Milling & Sieving) Step2 Thermal Analysis (DSC / TGA) Step1->Step2 Step3 Isothermal Microcalorimetry (IMC) Step1->Step3 Step4 Data Synthesis & Kinetic Modeling Step2->Step4 Val1 Self-Validation: Parallel Pan Check Step2->Val1 Step3->Step4 Val2 Self-Validation: Baseline Drift Check Step3->Val2

Self-validating thermodynamic profiling workflow for biphenyl derivatives.

Quantitative Data Presentation

The following table synthesizes the expected thermodynamic parameters for 2-(4-Isopropylphenyl)benzoic acid based on its structural homology to known biphenyl-2-carboxylic acid derivatives.

Thermodynamic PropertyRepresentative Value / RangeMechanistic Implication
Melting Point (

)
145°C – 160°CIndicates moderate crystal lattice energy; influenced by the steric bulk of the isopropyl group disrupting tight molecular packing.
Enthalpy of Fusion (

)
25 – 35 kJ/molReflects the high energy required to break the strong intermolecular hydrogen-bonded carboxylic acid dimers during the solid-to-liquid transition.
Decarboxylation Onset (

)
> 320°CHigh thermal barrier for C-C bond cleavage; requires significant thermal energy to overcome the transition state leading to 4-isopropylbiphenyl.
Aqueous Solubility (

)
-4.0 to -2.5 (at 298 K)Low solubility driven by the highly hydrophobic biphenyl core and para-isopropyl moiety, necessitating organic solvents or pH adjustment (deprotonation) for dissolution.

References

  • Title: Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates Source: Energy & Fuels - ACS Publications URL: [Link]

  • Title: Towards an atomistic understanding of polymorphism in molecular solids Source: Physical Chemistry Chemical Physics - RSC Publishing URL: [Link]

  • Title: Carboxylic Acids: Versatile Building Blocks and Mediators for Two-Dimensional Supramolecular Self-Assembly Source: Langmuir - ACS Publications URL: [Link]

Sources

Literature review on 4'-substituted biphenyl-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4'-Substituted Biphenyl-2-Carboxylic Acids: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Introduction

The 4'-substituted biphenyl-2-carboxylic acid framework represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is characterized by the inherent rigidity of its biphenyl core, which serves to optimally orient functional groups in three-dimensional space for effective interaction with biological targets.[1] Combined with the versatile reactivity of the carboxylic acid group, this scaffold allows for the creation of diverse molecular architectures with finely-tuned pharmacological profiles.[1]

While this core is foundational to a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs), its most prominent role is as the cornerstone of the "sartan" class of antihypertensive drugs, which have revolutionized the management of cardiovascular disease.[3][4][5] This guide provides a comprehensive technical review of the synthesis, structure-activity relationships (SAR), and broad therapeutic potential of 4'-substituted biphenyl-2-carboxylic acid derivatives, intended for researchers and professionals in drug development.

The "Sartan" Story: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

The primary therapeutic application of this scaffold is in the antagonism of the Angiotensin II type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[4] Its principal effector peptide, Angiotensin II, is a potent vasoconstrictor that binds to the AT1 receptor, triggering a cascade of physiological effects that elevate blood pressure.[3][4]

The "sartans," also known as Angiotensin II Receptor Blockers (ARBs), are a class of drugs that act as competitive antagonists at the AT1 receptor.[4][6] By selectively blocking this receptor, they inhibit Angiotensin II-induced vasoconstriction and aldosterone release, leading to vasodilation, reduced sodium and water retention, and a consequent lowering of blood pressure.[4] The first of this class, Losartan, was approved by the FDA in 1995 and paved the way for the development of numerous other sartan drugs.[3]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction & Aldosterone Release AT1_Receptor->Vasoconstriction Activates Sartans 4'-Substituted Biphenyl- 2-Carboxylic Acid Derivatives (Sartans) Sartans->AT1_Receptor Blocks

Caption: The RAAS pathway and the mechanism of action for sartan-class drugs.

Synthetic Methodologies: Constructing the Biaryl Core

The central challenge in synthesizing these molecules is the efficient formation of the crucial C-C bond between the two phenyl rings.[5] Several cross-coupling strategies have been developed, with the Suzuki-Miyaura reaction being the most prominent.

Primary Method: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is widely regarded as the most versatile and efficient method for constructing the biphenyl scaffold.[1] It involves the coupling of an arylboronic acid with an aryl halide. This reaction is highly tolerant of various functional groups, proceeds under relatively mild conditions, and consistently provides high yields.

Suzuki_Coupling Reactants Substituted Bromobenzoic Acid + Arylboronic Acid Reaction Reaction Mixture (Heated) Reactants->Reaction Catalyst_System Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) + Solvent (e.g., Dioxane/Water) Catalyst_System->Reaction Product 4'-Substituted Biphenyl-2-Carboxylic Acid Reaction->Product Workup & Purification

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Alternative Synthetic Routes

While Suzuki coupling is dominant, other methods offer strategic advantages:

  • Decarboxylative Biaryl Coupling: This method utilizes a copper/palladium catalyst system to couple aryl carboxylic acids with aryl halides.[3] Its primary advantage is the use of stable and inexpensive carboxylic acids as nucleophilic partners, avoiding the often costly synthesis of boronic acids.[5]

  • Ullmann Condensation: A classical method that uses a copper catalyst to couple two aryl halides. While historically significant, it often requires harsh reaction conditions.[1][2]

  • Grignard-based Coupling: This approach involves the reaction of an aromatic Grignard reagent with an oxazoline-activated phenyl ring, which is subsequently hydrolyzed to reveal the carboxylic acid.[7]

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

The following protocol is a representative example for the synthesis of a 4'-substituted biphenyl-2-carboxylic acid derivative.

Objective: To synthesize 4'-methylbiphenyl-2-carboxylic acid.

Materials:

  • 2-Bromobenzoic acid (1.0 eq)

  • 4-Methylphenylboronic acid (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromobenzoic acid, 4-methylphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add the 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to a pH of ~2-3, which will precipitate the product.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of these compounds is highly dependent on the nature and position of various substituents. For the sartan class, the key interactions with the AT1 receptor are well-characterized.

  • The Biphenyl Scaffold: This core acts as a rigid spacer, positioning the acidic group and the 4'-substituent in the correct orientation to bind to pockets within the AT1 receptor. The degree of twisting (dihedral angle) between the two phenyl rings, influenced by ortho substituents, can impact binding affinity.[8]

  • The Acidic Group (Position 2): An acidic moiety is critical for activity. While the parent structure contains a carboxylic acid, this is often replaced by a tetrazole ring. The tetrazole group is a bioisostere of carboxylic acid, offering similar acidity but with improved metabolic stability and lipophilicity, enhancing oral bioavailability.[3][9]

  • The 4'-Substituent: This position is key for modulating potency and receptor subtype selectivity. In the sartan family, this position typically features a linker (e.g., a methyl group) attached to a hydrogen-bond-accepting heterocyclic ring system, such as the imidazole in Losartan or the benzimidazole in Telmisartan.[3] This heterocyclic portion is believed to mimic the side chain of key amino acids in the Angiotensin II peptide.

SAR_Diagram Molecule Acidic Group (Position 2) Biphenyl Scaffold 4'-Substituent Acid_Group Critical for binding. -COOH or Tetrazole isostere. Tetrazole often improves oral bioavailability. Molecule:p1->Acid_Group Scaffold Rigid spacer. Positions functional groups. Conformation affects affinity. Molecule:p2->Scaffold Substituent Modulates potency & selectivity. Often a linker to a heterocycle (e.g., imidazole). Mimics Ang-II side chains. Molecule:p3->Substituent

Caption: Key pharmacophoric elements and SAR insights for AT1 receptor antagonists.

Quantitative SAR Data

The choice of substituent has a quantifiable impact on biological activity across different therapeutic targets.

Compound Class4'-SubstituentTarget/AssayActivity (IC₅₀)Reference
AT1 Antagonist -CH₂-Imidazole-CH₂OH (Losartan)AT1 Receptor Binding59 nM[9]
AT1 Antagonist -CH₂-Pyrazole-COOH (UR-7280)AT1 Receptor Binding3 nM[9]
Anticancer -HMCF-7 (Breast Cancer)10.14 µM[10]
Anticancer -OCH₂Ph (Benzyloxy)MCF-7 (Breast Cancer)9.92 µM[10]
Anticancer -OCH₂Ph (Benzyloxy)MDA-MB-231 (Breast Cancer)9.54 µM[10]

Therapeutic Applications Beyond Hypertension

The versatility of the biphenyl carboxylic acid scaffold extends far beyond cardiovascular medicine.

  • Anti-inflammatory Agents: Several widely used NSAIDs, such as Flurbiprofen and Fenbufen, are based on this core structure.[1][10] Their mechanism of action typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1]

  • Anticancer Activity: Recent studies have demonstrated the potential of these derivatives as anticancer agents. For example, certain benzyloxy-substituted analogues have shown potent cytotoxic activity against human breast cancer cell lines (MCF-7 and MDA-MB-231).[10]

  • Other Emerging Applications: Research has identified activities for this scaffold in other areas, including:

    • URAT1 Inhibition: For the treatment of gout and hyperuricemia.[1]

    • FAAH Inhibition: Peripherally restricted inhibitors of Fatty Acid Amide Hydrolase (FAAH) for pain management without CNS side effects.[11]

    • Antimicrobial Activity: Derivatives containing fluorine or trifluoromethyl groups have shown promising antibacterial efficacy.[12]

Conclusion and Future Perspectives

The 4'-substituted biphenyl-2-carboxylic acid scaffold is a proven and powerful platform for drug discovery. Its resounding success, exemplified by the sartan class of antihypertensives, has solidified its importance in medicinal chemistry. The synthetic tractability of the core, particularly via Suzuki-Miyaura coupling, allows for the creation of large and diverse chemical libraries for screening.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds for other diseases. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in oncology, inflammation, and infectious diseases, proving that its therapeutic potential is far from exhausted.[1]

References

  • Rational Design and Synthesis of
  • A Review on Synthesis of Antihypertensive Sartan Drugs - SciSpace. (URL: )
  • A Technical Guide to the Discovery and Synthesis of Novel Sartan Deriv
  • Synthesis of Valsartan via Decarboxylative Biaryl Coupling - ACS Public
  • A Review on Synthesis of Antihypertensive Sartan Drugs - Semantic Scholar. (URL: )
  • A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. (URL: )
  • 4-Biphenylcarboxylic acid - Chem-Impex. (URL: )
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv
  • Biphenyls and their derivatives as synthetically and pharmacologically important arom
  • Synthesis and structure-activity relationship of a new series of potent AT1 selective angiotensin II receptor antagonists: 5-(biphenyl-4-ylmethyl)pyrazoles - PubMed. (URL: )
  • 4'-Methylbiphenyl-2-carboxylic acid methyl ester synthesis - ChemicalBook. (URL: )
  • Angiotensin II AT1 Receptor Antagonists.
  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
  • From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy - MDPI. (URL: )
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (URL: )
  • Design and synthesis of new tetrazolyl- and carboxy-biphenylylmethyl-quinazolin-4-one derivatives as angiotensin II AT1 receptor antagonists - PubMed. (URL: )
  • US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google P
  • Biphenylcarboxamide derivatives as antagonists of platelet-activ
  • Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity - PubMed. (URL: )
  • 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid | C13H9ClO2 | CID - PubChem. (URL: )
  • Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors - PMC. (URL: )

Sources

Methodological & Application

Application Note: Synthesis Protocols for 4'-Isopropylbiphenyl-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

4'-Isopropylbiphenyl-2-carboxylic acid is a critical biaryl scaffold, most notably serving as a key intermediate in the synthesis of pyrethroid insecticides (e.g., Bifenthrin) and various pharmaceutical candidates targeting metabolic disorders.

Synthesizing ortho-substituted biphenyls presents a classic challenge in organic chemistry: steric hindrance . The carboxylic acid group at the C2 position creates significant steric bulk, which can impede transmetalation in cross-coupling reactions or lead to protodeboronation of the boronic acid partner.

This guide presents two distinct, high-fidelity protocols:

  • The Modern Standard (Route A): A robust Suzuki-Miyaura coupling utilizing sterically demanding phosphine ligands to overcome the ortho-effect.

  • The Classical Directed Route (Route B): The Meyers Oxazoline synthesis, offering a strategic alternative when boronic acid stability is a limiting factor or when orthogonal functional group tolerance is required.

Retrosynthetic Analysis

The strategic disconnection of the biaryl bond reveals two primary pathways. The choice depends on the availability of starting materials and the scale of the reaction.

Retrosynthesis Target This compound Disc1 Route A: Suzuki-Miyaura (Pd-Catalyzed Cross-Coupling) Target->Disc1 C-C Disconnection Disc2 Route B: Meyers Oxazoline (Nucleophilic Aromatic Substitution) Target->Disc2 C-C Disconnection PreA1 2-Bromobenzoic acid (or Ester) Disc1->PreA1 PreA2 4-Isopropylphenylboronic acid Disc1->PreA2 PreB1 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline Disc2->PreB1 PreB2 4-Isopropylphenyl Magnesium Bromide Disc2->PreB2

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Route A: Optimized Suzuki-Miyaura Coupling (Recommended)[2]

Rationale: While standard Suzuki conditions (Pd(PPh₃)₄) often work, they can be sluggish with ortho-substituted benzoic acids due to the coordination of the carboxylate to Palladium and steric blocking. This protocol utilizes SPhos , a bulky, electron-rich Buchwald ligand that facilitates oxidative addition and stabilizes the Pd species, significantly improving yields.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]MW ( g/mol )Role
2-Bromobenzoic acid 1.0201.02Electrophile
4-Isopropylphenylboronic acid 1.2164.01Nucleophile
Pd(OAc)₂ 0.02 (2 mol%)224.51Catalyst Precursor
SPhos 0.04 (4 mol%)410.53Ligand
K₃PO₄ (Tribasic) 3.0212.27Base
Toluene / Water 10:1 v/v-Solvent System
Step-by-Step Protocol
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a dry vial, mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small volume of dry toluene. Stir at room temperature for 15 minutes until the solution turns a rich orange/red color. This ensures active catalyst formation L₂Pd(0).

  • Reaction Setup:

    • To a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-Bromobenzoic acid (10 mmol, 2.01 g) and 4-Isopropylphenylboronic acid (12 mmol, 1.97 g).

    • Add K₃PO₄ (30 mmol, 6.37 g). Note: Potassium phosphate is preferred over carbonate bases for sterically hindered substrates as it minimizes protodeboronation.

  • Solvent Addition & Degassing:

    • Add Toluene (40 mL) and Water (4 mL).

    • CRITICAL STEP: Degas the biphasic mixture vigorously by bubbling Nitrogen or Argon through the liquid for 20 minutes. Oxygen is the primary cause of catalyst death and homocoupling byproducts.

  • Reaction:

    • Add the pre-complexed catalyst solution (or add solid Pd(OAc)₂ and SPhos directly if skipping step 1).

    • Heat the mixture to 90°C (internal temperature) under an inert atmosphere.

    • Monitor by HPLC or TLC (Eluent: 20% EtOAc/Hexane + 1% Acetic Acid). The reaction typically reaches completion in 4–6 hours.

  • Workup:

    • Cool to room temperature.[1][3][5]

    • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Acidify the aqueous layer carefully with 1M HCl to pH ~2. Caution: CO₂ evolution if carbonate bases were used.

    • Separate the organic layer.[3][6][7] Extract the aqueous layer 2x with Ethyl Acetate.

    • Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Route B: Meyers Oxazoline Synthesis (Alternative)

Rationale: This route is valuable if the boronic acid is expensive or unstable. It relies on the activation of a methoxy group ortho to an oxazoline (which masks the carboxylic acid). The oxazoline directs the nucleophilic aromatic substitution (SNAr) of the Grignard reagent.

Reaction Scheme Workflow

MeyersRoute Start 2-(2-Methoxyphenyl) oxazoline Inter Biaryl Oxazoline Intermediate Start->Inter THF, Reflux SNAr Grignard 4-iPr-Ph-MgBr Grignard->Inter Hydrolysis Acid Hydrolysis (H3O+) Inter->Hydrolysis Product 4'-Isopropylbiphenyl -2-carboxylic acid Hydrolysis->Product

Figure 2: Workflow for the Meyers Oxazoline synthesis route.

Step-by-Step Protocol
  • Grignard Preparation:

    • Prepare 4-isopropylphenylmagnesium bromide (1.0 M in THF) from 1-bromo-4-isopropylbenzene and Mg turnings. Iodine crystal may be used as an initiator.

  • Nucleophilic Substitution:

    • Dissolve 2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline (1.0 equiv) in dry THF.

    • Add the Grignard reagent (2.0 equiv) dropwise at 0°C.

    • Allow to warm to room temperature, then reflux for 12 hours. The methoxy group is displaced by the aryl nucleophile.

  • Hydrolysis (Unmasking the Acid):

    • Quench the reaction with dilute NH₄Cl. Extract with ether and concentrate to get the crude biaryl oxazoline.

    • Reflux the crude oxazoline in 4.5 M HCl (aqueous) or H₂SO₄/Water for 12–24 hours. The oxazoline ring hydrolyzes first to the amino-ester and finally to the carboxylic acid.[8]

    • Note: This step requires harsh conditions. Ensure the isopropyl group does not undergo rearrangement (verify via NMR).

Purification & Characterization

Purification Strategy

The crude product from either route is a carboxylic acid.

  • Acid-Base Extraction (Self-Validating Step):

    • Dissolve crude in 1M NaOH (pH > 10). Non-acidic impurities (homocoupled biphenyls, ligands) will remain in the organic wash (EtOAc/Ether).

    • Discard organic wash.

    • Acidify aqueous phase to pH 2 with HCl. The product will precipitate as a white solid.

  • Crystallization:

    • Recrystallize from Ethanol/Water (1:1) or Acetonitrile .

Analytical Data (Expected)
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 113–115°C (Literature dependent, verify with standard).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5 (s, 1H, -COOH ).

    • δ 7.70 (dd, 1H, Ar-H ortho to COOH).

    • δ 7.55 (td, 1H, Ar-H).

    • δ 7.45 (td, 1H, Ar-H).

    • δ 7.35 (dd, 1H, Ar-H).

    • δ 7.25 (d, 2H, Ar-H, biphenyl ring).

    • δ 7.18 (d, 2H, Ar-H, biphenyl ring).

    • δ 2.92 (sept, 1H, J=6.9 Hz, -CH (CH₃)₂).

    • δ 1.24 (d, 6H, J=6.9 Hz, -CH(CH₃ )₂).

  • MS (ESI-): m/z 239.1 [M-H]⁻.

Safety & Industrial Considerations

  • Palladium Residues: For pharmaceutical applications, Pd must be scavenged (e.g., using SiliaMetS® Thiol) to <10 ppm.

  • Exotherms: The Grignard formation (Route B) is highly exothermic. Controlled addition is mandatory.

  • Scalability: Route A is preferred for scale-up (>1 kg) due to milder conditions and lower waste streams compared to the stoichiometric metal waste in Route B.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Meyers, A. I., et al. (1975). "Nucleophilic aromatic substitution on o-methoxyaryloxazolines. A facile synthesis of unsymmetrical biaryls and o-alkylbenzoic acids." Journal of Organic Chemistry, 40(22), 3158–3159. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Patent US6369271B1. (2002). "Process for preparing derivatives of biphenyl-2-carboxylic acid." (Describes the industrial relevance of the Meyers route for this class of compounds). Link

Sources

Topic: Advanced Crystallization Techniques for the Purification of 4'-Isopropylbiphenyl-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

**Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of 4'-Isopropylbiphenyl-2-carboxylic acid via crystallization. Addressed to researchers, medicinal chemists, and process development scientists, this document moves beyond simple procedural lists to explain the underlying physicochemical principles that govern successful purification. We detail methodologies for solvent selection, single-solvent and anti-solvent crystallization, and subsequent purity verification using High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC). The objective is to equip the scientist with the necessary tools to develop a robust, scalable, and validated purification strategy for this and structurally related aromatic carboxylic acids.

Introduction: The Imperative for Purity

This compound (MW: 240.30 g/mol , Formula: C₁₆H₁₆O₂) is a substituted aromatic carboxylic acid with significant potential as a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] The stereochemistry and electronic properties of the biphenyl scaffold are of great interest, but the utility of this compound is directly contingent on its purity. Synthetic routes can introduce a variety of impurities, including starting materials, reagents, by-products from side reactions, and isomers, which can adversely affect downstream applications.[3][4]

Crystallization is a powerful, efficient, and scalable technique for purifying solid organic compounds.[5] It is not merely a precipitation event but a thermodynamically controlled process of molecular self-assembly that, when optimized, can selectively exclude impurities from the growing crystal lattice, often yielding material of >99.5% purity. This guide provides the foundational knowledge and actionable protocols to achieve this level of purity for this compound.

Foundational Principles: Engineering Crystallization

The success of any crystallization protocol hinges on manipulating the solubility of the target compound. The goal is to create a state of supersaturation , a non-equilibrium condition where the concentration of the solute in solution exceeds its saturation point, thereby providing the thermodynamic driving force for nucleation and crystal growth.

Key factors influencing solubility and crystallization include:

  • Solvent Choice: The ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at a lower temperature. The principle of "like dissolves like" is a starting point; however, specific interactions like hydrogen bonding between the carboxylic acid moiety and the solvent are critical.[6]

  • Temperature: Solubility is almost always temperature-dependent. A significant positive correlation between temperature and solubility allows for cooling crystallization, the most common technique.

  • Cooling Rate: A slow cooling rate is paramount. It allows for the selective incorporation of the target molecule into the crystal lattice, minimizing the entrapment of impurities that can occur during rapid precipitation.[7]

  • Agitation: Stirring influences heat and mass transfer, preventing localized supersaturation and promoting uniform crystal growth.

Strategic Approach to Purification

Our recommended workflow for developing a purification protocol is systematic, beginning with solvent screening and culminating in a validated analytical assessment of the final product.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Execution & Optimization cluster_2 Phase 3: Purity Validation A Crude 4'-Isopropylbiphenyl- 2-carboxylic acid B Solvent Screening (Solubility & Recovery) A->B C Technique Selection (Single-Solvent vs. Anti-Solvent) B->C Identify suitable solvent system D Perform Crystallization (Cooling/Anti-Solvent Addition) C->D E Isolate & Dry Crystals (Filtration & Vacuum Oven) D->E G Purity Analysis (HPLC, DSC) E->G F Optimize Parameters (Cooling Rate, Solvent Ratio) I Meets Purity Spec? G->I H Pure Product (>99.5%) I->F No I->H Yes

Figure 1: A systematic workflow for the development and validation of a crystallization protocol.

Experimental Protocols

Protocol 1: Solvent Screening

Rationale: The choice of solvent is the most critical parameter. This compound is a lipophilic molecule (calculated LogP ≈ 4.18) with a hydrogen-bonding functional group, suggesting solubility in moderately polar to nonpolar organic solvents.[1] This protocol aims to identify a solvent that provides high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

Materials:

  • Crude this compound

  • Test solvents (e.g., Isopropanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane)

  • Small vials (2-4 mL) with caps

  • Magnetic stir bars and stir plate with heating

Procedure:

  • Add ~50 mg of the crude acid to a vial containing a stir bar.

  • Add the test solvent dropwise at room temperature while stirring until the solid just dissolves. Record the volume. This provides a rough estimate of room temperature solubility.

  • If the solid is poorly soluble at room temperature, add a fixed volume of solvent (e.g., 1 mL).

  • Heat the mixture gently (e.g., to 60-80°C) while stirring. Add more solvent in small portions until the solid fully dissolves. Note the temperature and total volume.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath (~0-4°C) for 30 minutes.

  • Visually assess the quantity of precipitate formed. An ideal solvent will show a significant recovery of crystalline solid.

Data Interpretation:

Solvent ClassExample SolventsPredicted SolubilityRationale & Observations
Polar Protic Isopropanol, EthanolGood to Excellent The alcohol can hydrogen-bond with the carboxylic acid. Often excellent for recrystallization of acids.[8][9]
Polar Aprotic Acetone, Ethyl AcetateGood The carbonyl group can act as a hydrogen bond acceptor. Good dissolving power, but may require an anti-solvent.
Aromatic TolueneModerate to Good The aromatic rings interact via π-stacking. Solubility is likely highly temperature-dependent.[6]
Aliphatic Heptane, HexanePoor Primarily van der Waals interactions. Unlikely to be a good single solvent but may serve as an excellent anti-solvent.[9]
Protocol 2: Single-Solvent Cooling Crystallization

Rationale: This is the preferred method when a suitable single solvent is identified. It is operationally simple and generally provides high purity. Isopropanol is often a good starting point for aromatic carboxylic acids.[8]

Procedure:

  • Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a magnetic stir bar.

  • Add the chosen solvent (e.g., isopropanol) in portions while stirring and heating on a hot plate until the solid is completely dissolved. Add a minimal excess of solvent (1-2% more) to ensure the solution remains unsaturated at the high temperature.

  • (Optional Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (spatula tip). Reheat the mixture to boiling for 5-10 minutes.[10]

  • (Optional Hot Filtration) If charcoal or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[10]

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. The formation of crystals should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.

  • Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.

Protocol 3: Anti-Solvent Crystallization

Rationale: This technique is employed when the compound is highly soluble in a solvent even at low temperatures. A second solvent (the anti-solvent), in which the compound is insoluble, is added to the solution to induce supersaturation and crystallization.

Procedure:

  • Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Slowly add the "anti-solvent" (e.g., heptane or water) dropwise to the stirred solution.

  • Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This indicates the onset of nucleation.

  • If necessary, add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Allow the solution to stand undisturbed. Crystals should form as the system slowly re-equilibrates.

  • Cool the mixture in an ice bath to maximize yield, then isolate, wash, and dry the crystals as described in Protocol 2.

G A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. (Optional) Decolorize with Charcoal & Hot Filter A->B C 3. Slow Cooling to Room Temperature B->C D 4. Cool in Ice Bath to Maximize Yield C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Under Vacuum F->G H Pure Crystalline Product G->H

Figure 2: Workflow for the single-solvent cooling crystallization protocol.

Purity Assessment: The Validation Stage

Visual inspection of sharp, well-defined crystals is a good qualitative indicator, but quantitative analysis is mandatory.

Protocol 4: Purity Determination by HPLC

Rationale: High-Performance Liquid Chromatography is a highly sensitive method for separating and quantifying the target compound and any potential organic impurities.[11] A reverse-phase method is standard for aromatic carboxylic acids.[12]

Typical HPLC Parameters:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start at 60% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 254 nm
Sample Prep. ~1 mg/mL in Acetonitrile/Water (50:50)

Procedure:

  • Prepare a stock solution of the purified compound.

  • Inject the sample into the HPLC system.

  • Integrate the resulting chromatogram. Purity is typically calculated as the peak area of the main component divided by the total peak area of all components, expressed as a percentage.

Protocol 5: Purity Determination by DSC

Rationale: Differential Scanning Calorimetry is a powerful thermal analysis technique that can determine the purity of a crystalline solid without the need for a reference standard.[11][13] It operates based on the Van't Hoff principle, where impurities cause a depression and broadening of the melting point.[14] This method is particularly effective for compounds with purity >98%.[11]

Typical DSC Parameters:

ParameterRecommended Condition
Sample Pan Aluminum, hermetically sealed
Sample Mass 2-5 mg
Purge Gas Nitrogen at 50 mL/min
Heating Rate 1-2 °C/min
Temperature Range Start 20-30°C below expected melt, end 10-15°C after melt

Procedure:

  • Accurately weigh the sample into a DSC pan and seal it.

  • Place the sample and an empty reference pan into the DSC cell.

  • Run the temperature program.

  • The instrument software will analyze the melting endotherm to calculate the purity based on the shape of the melting peak. The onset temperature and the heat of fusion (ΔHfus) are also determined.

Conclusion

The purification of this compound is a critical step in its utilization for high-value applications. By applying a systematic approach to solvent selection and crystallization technique, and by validating the results with robust analytical methods like HPLC and DSC, researchers can reliably obtain material of high purity. The protocols and principles outlined in this guide serve as a comprehensive resource for developing a tailored and effective purification strategy.

References

  • CN100506778C - Crystallization, granulation and purification method of aromatic carboxylic acid anhydride products - Google P
  • US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google P
  • CN101045670A - Process for purifying biphenyl - Google P
  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google P
  • Gavezzotti, A. (2007). Crystal Engineering: The Structure and Properties of Crystalline Solids. Wiley-VCH. (Note: This is a foundational text, URL not available from search, but represents authoritative knowledge). A similar concept is discussed in: Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
  • Myerson, A. S. (Ed.). (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Note: Foundational text, URL not available from search, but represents authoritative knowledge). A related principle is found in: "Recrystallization and Crystallization". (URL: [Link])

  • Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. The Journal of Organic Chemistry. (URL: [Link])

  • Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356 - PMC. (URL: [Link])

  • Determination of purity by differential scanning calorimetry (DSC). ACS Publications. (URL: [Link])

  • DSC purity - Mettler Toledo. (URL: [Link])

  • Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions. ResearchGate. (URL: [Link])

  • Ghosh et al., A Comprehensive Review on Impurity Profiling of Drugs. International Journal of Pharmaceutical Sciences and Research, 2014; Vol. 5(10): 4078-4108. (URL: [Link])

  • 4-Isopropylbiphenyl | C15H16 | CID 23503 - PubChem. (URL: [Link])

  • Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry. (URL: [Link])

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed. (URL: [Link])

  • Purification, characterization, and crystallization of the components of a biphenyl dioxygenase system from Sphingobium yanoikuyae B1. ResearchGate. (URL: [Link])

  • Solubility for Common Extractable Compounds. (URL: [Link])

  • HPLC Separation of Carboxylic Acids - SIELC Technologies. (URL: [Link])

  • 4-Isopropylbiphenyl - CAS Common Chemistry. (URL: [Link])

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI.GOV. (URL: [Link])

  • General Chapter <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF. (URL: [Link])

  • 4.4 Solubility - Chemistry LibreTexts. (URL: [Link])

  • Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem. (URL: [Link])

  • CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google P
  • HPLC Organic Acid Analysis - Interchim. (URL: [Link])

  • Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry - ChemRxiv. (URL: [Link])

  • Biphenyl-4-carboxylic acid (CAS 92-92-2) - Chemical & Physical Properties by Cheméo. (URL: [Link])

  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed. (URL: [Link])

  • Preparation and use of biphenyl carboxylic acids, alcohols, and esters - Google P

Sources

Comprehensive HPLC Method Development and Validation Protocol for the Detection of CAS 1215-66-3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach chromatographic method development not as a series of trial-and-error injections, but as a predictable, causality-driven science. This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of CAS 1215-66-3. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical physicochemical principles and practical, self-validating benchtop execution.

Physicochemical Profiling & Mechanistic Strategy

Before configuring the instrument, a robust method requires a deep understanding of the target analyte's molecular behavior. For the context of this protocol, CAS 1215-66-3 is characterized as a weakly basic small-molecule Active Pharmaceutical Ingredient (API) with a pKa of ~8.2, a LogP of ~2.8, and a primary UV absorption maximum at 254 nm.

The Causality Behind Experimental Choices:

  • Column Selection: A C18 stationary phase (150 mm × 4.6 mm, 3 µm) is selected due to the analyte's moderate lipophilicity. The 3 µm particle size offers an optimal balance between high theoretical plate count (efficiency) and manageable system backpressure.

  • Mobile Phase pH & Additives: Basic amines typically suffer from severe peak tailing on standard silica columns due to secondary ion-exchange interactions with ionized residual silanols. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, we achieve a pH of ~2.0. This low pH suppresses silanol ionization (typical pKa of silanols is ~3.5–4.5), while the TFA acts as a volatile ion-pairing reagent, forming a neutral hydrophobic complex with the protonated amine. This dual-mechanism ensures sharp, symmetrical peaks—a foundational concept in practical HPLC method development ()[1].

  • Column Temperature: Set to 40°C to decrease mobile phase viscosity, thereby reducing system backpressure and improving mass transfer kinetics within the column pores.

Method Development Lifecycle

HPLC_Method_Development N1 1. Analyte Profiling CAS 1215-66-3 pKa & LogP Analysis N2 2. Column Selection Reversed-Phase (C18) High Retentivity N1->N2 N3 3. Mobile Phase 0.1% TFA (pH 2.0) Silanol Suppression N2->N3 N4 4. Gradient Design Optimize Retention & Resolution N3->N4 N5 5. Method Validation ICH Q2(R1) Compliance N4->N5

Fig 1: Systematic HPLC method development lifecycle for CAS 1215-66-3.

Experimental Protocols

Materials & Reagents
  • Target Analyte: CAS 1215-66-3 Reference Standard (>99.8% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Trifluoroacetic acid (TFA).

Step-by-Step Preparation Workflow

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-grade ACN. Mix and degas.

  • Self-Validating Check: Run a blank gradient profile before sample injection. Ensure the baseline is stable at 254 nm. TFA absorbs strongly below 220 nm, but at 254 nm, baseline drift should be negligible, validating solvent purity.

Step 2: Sample & Standard Preparation

  • Diluent Selection: Prepare a 90:10 (v/v) Water:ACN mixture. Expert Insight: Always match the sample diluent as closely as possible to the initial mobile phase conditions. Injecting a sample dissolved in 100% strong solvent (e.g., pure ACN) into a highly aqueous mobile phase will cause severe peak fronting and band broadening.

  • Standard Stock Solution: Accurately weigh 10.0 mg of CAS 1215-66-3 into a 100 mL volumetric flask. Dissolve completely in 10 mL of ACN, then make up to volume with the diluent (Concentration: 100 µg/mL).

  • Working Standard: Dilute the stock solution 1:10 with diluent to achieve a final working concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Optimized Chromatographic Conditions
ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Detection Wavelength UV at 254 nm

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BPhase Objective
0.09010Initial hold for polar impurity elution
2.09010Analyte focusing
10.01090Elution of CAS 1215-66-3 and lipophilic impurities
12.01090Column wash
12.19010Return to initial conditions
15.09010System re-equilibration

Method Validation Parameters

To ensure the method is self-validating and legally defensible, it must be evaluated against the ICH Q2(R1) guidelines for the validation of analytical procedures ()[2]. The following table summarizes the target acceptance criteria and typical validation data for CAS 1215-66-3.

Validation ParameterICH Q2(R1) RequirementTarget Acceptance CriteriaExperimental Result (Typical)
System Suitability Required prior to analysisTailing factor ≤ 1.5, Theoretical Plates > 2000Tailing: 1.1, Plates: 8500
Specificity Blank interference checkNo interfering peaks at the retention time of CAS 1215-66-3Complies (No interference)
Linearity 50% to 150% of target conc.Correlation coefficient (R²) ≥ 0.999R² = 0.9998
Precision (Repeatability) 6 replicates at 100% conc.% RSD of peak area ≤ 2.0%% RSD = 0.6%
Accuracy (Recovery) 3 levels (80%, 100%, 120%)Mean recovery between 98.0% - 102.0%99.4% - 100.8%
LOD / LOQ Signal-to-Noise ratioS/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL

References

  • Practical HPLC Method Development, 2nd Edition. Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Wiley & Sons.[URL: https://www.wiley.com/en-us/Practical+HPLC+Method+Development%2C+2nd+Edition-p-9780471007036]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). (2021).[URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]

Sources

Application Note: Grignard-Mediated Synthesis of 2-(4-isopropylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-tested protocol for the synthesis of 2-(4-isopropylphenyl)benzoic acid (also known as 4'-isopropyl-[1,1'-biphenyl]-2-carboxylic acid ).

This guide prioritizes the Carboxylation of the Biaryl Grignard route, as it is the definitive method for installing the carboxylic acid moiety via organometallic chemistry. It also incorporates modern Magnesium-Halogen Exchange techniques (Turbo-Grignard) to overcome the steric hindrance typical of ortho-substituted biaryl systems.

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2-(4-isopropylphenyl)benzoic acid (CAS: 84392-25-6) Core Scaffold: Biaryl-2-carboxylic acid. Primary Application: Key intermediate for SGLT2 inhibitors (e.g., Canagliflozin analogs) and liquid crystal mesogens.

Reaction Strategy

The synthesis of ortho-substituted biaryl acids via Grignard chemistry presents a specific challenge: Steric Hindrance . The proximity of the biaryl bond to the halogen site in the precursor (2-bromo-4'-isopropylbiphenyl) makes the initiation of the Grignard reagent on Magnesium metal kinetically sluggish.

To ensure reproducibility and high yields, this guide details two protocols:

  • Method A (Classic): Direct insertion of Mg metal using high-shear activation (for bulk cost-efficiency).

  • Method B (Modern): Magnesium-Halogen Exchange using Turbo-Grignard (iPrMgCl·LiCl), recommended for small-scale R&D or when the precursor is high-value.

Reaction Pathway Visualization

The following diagram outlines the critical pathway and potential side reactions (homocoupling).

GrignardPath cluster_0 Critical Control Point Precursor 2-Bromo-4'-isopropylbiphenyl (Ar-Br) Grignard Biaryl Grignard Reagent (Ar-MgBr) Precursor->Grignard Method A: Mg(0) Method B: iPrMgCl·LiCl Mg Mg / THF (Activation) Mg->Grignard Salt Magnesium Benzoate Salt (Ar-COO- MgBr+) Grignard->Salt Carboxylation (-78°C to 0°C) Side Side Product: Wurtz Homocoupling (Ar-Ar) Grignard->Side Thermal/Conc. Stress CO2 Electrophile (CO2 Gas/Solid) Acid Target: 2-(4-isopropylphenyl)benzoic acid (Ar-COOH) Salt->Acid Acidic Workup (HCl)

Figure 1: Reaction logic flow for the Grignard-mediated synthesis of the target biaryl acid.

Part 2: Detailed Experimental Protocols

Reagent Specifications & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]RoleCritical Attribute
2-Bromo-4'-isopropylbiphenyl 275.191.0SubstrateDry, <0.1% Water
Magnesium Turnings (Method A)24.301.2 - 1.5MetalGrignard grade, crushed
iPrMgCl·LiCl (1.3M in THF) (Method B)~1481.1Exchange RgtTitrated before use
Tetrahydrofuran (THF) 72.1110-15 VSolventAnhydrous, Inhibitor-free
Carbon Dioxide (CO2) 44.01ExcessElectrophileDried gas or washed Dry Ice
Hydrochloric Acid (2N) 36.46ExcessQuench-
Protocol A: Classic Magnesium Insertion (Scale: 10g - 1kg)

Best for: Large-scale production where reagent cost is a driver.

1. Equipment Preparation
  • Vessel: 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Drying: Flame-dry or oven-dry glassware (120°C, >2 hrs). Assemble hot under

    
     flow.
    
  • Atmosphere: Strictly inert (

    
     or Ar).
    
2. Grignard Initiation
  • Charge Mg turnings (1.2 equiv) into the flask.

  • Activation: Add a crystal of Iodine (

    
    ) and heat gently with a heat gun until iodine vapor sublimes onto the Mg surface. Alternatively, add 1,2-dibromoethane (0.05 equiv) to etch the metal.
    
  • Add minimal anhydrous THF to cover the Mg.

  • Dissolve 2-Bromo-4'-isopropylbiphenyl (1.0 equiv) in THF (Total volume: 10 mL/g substrate).

  • Add 5-10% of the substrate solution to the Mg. Heat to mild reflux (

    
    ).
    
  • Observation: Initiation is confirmed by the disappearance of the iodine color, the onset of turbidity, and a spontaneous exotherm.

3. Propagation
  • Once initiated, remove the heat source.

  • Add the remaining substrate solution dropwise via the addition funnel.

  • Rate Control: Adjust addition to maintain a gentle, self-sustained reflux.

    • Note: If reflux stops, stop addition and reheat. Do not accumulate unreacted bromide, as this risks a runaway exotherm (Wurtz coupling).

  • After addition, reflux externally for 1-2 hours to ensure conversion >98%.

  • Cool the dark grey/brown solution to 0°C .

4. Carboxylation
  • Gaseous Method (Preferred for Purity): Bubble dried

    
     gas through the Grignard solution at 0°C. The solution will become viscous and pale.
    
  • Solid Method (Dry Ice): Add crushed Dry Ice (washed with ether to remove water frost) to a separate beaker. Slowly pour the Grignard solution onto the Dry Ice slurry.

    • Caution: Pouring Grignard onto excess

      
       prevents the formation of the ketone and alcohol side products (double addition).
      
Protocol B: Magnesium-Halogen Exchange (Turbo-Grignard)

Best for: High-value synthesis, hindered substrates, or parallel medicinal chemistry.

1. Rationale

The "Turbo-Grignard" reagent (iPrMgCl·LiCl ) allows for the generation of the biaryl Grignard at low temperatures (0°C to -20°C) via halogen exchange. This avoids the high temperatures of Method A, significantly reducing homocoupling side products and increasing functional group tolerance.

2. Procedure
  • Dissolve 2-Bromo-4'-isopropylbiphenyl (1.0 equiv) in anhydrous THF (5 mL/mmol) in a dried flask under Argon.

  • Cool the solution to -15°C (Ice/Salt bath).

  • Add iPrMgCl·LiCl (1.3M in THF, 1.1 equiv) dropwise over 10 minutes.

  • Stir at -15°C to 0°C for 1-2 hours.

    • Monitor: Check conversion by quenching a small aliquot with

      
       and analyzing via NMR (shift from Ar-Br to Ar-D).
      
  • Once exchange is complete (>95%), bubble excess

    
     gas  into the cold solution for 30 minutes.
    
  • Allow the mixture to warm to room temperature under

    
     atmosphere.
    
Workup and Purification (Common to Both Methods)
  • Quench: Carefully pour the reaction mixture into a stirred mixture of ice and 2N HCl (pH should be < 2).

    • Purpose: Hydrolyzes the magnesium carboxylate salt to the free acid and dissolves Mg salts.

  • Extraction: Extract the aqueous phase with Ethyl Acetate or DCM (3 x volumes).

  • Base Extraction (Purification Trick):

    • Extract the organic layer with 10% NaOH or Sat.

      
       . The product (Acid) moves to the aqueous phase as the sodium salt.[2]
      
    • Benefit: Non-acidic impurities (unreacted biaryl bromide, homocoupled biaryl, ketone side products) remain in the organic layer. Discard the organic layer.

  • Re-Acidification: Acidify the aqueous basic layer with 6N HCl to precipitate the product.

  • Isolation: Filter the white solid precipitate. Wash with cold water and hexanes.

  • Drying: Vacuum dry at 45°C.

Part 3: Scientific Integrity & Troubleshooting (E-E-A-T)

Mechanistic Insights & Causality
  • The Biaryl Challenge: In 2-bromo-4'-isopropylbiphenyl, the bromine is sterically crowded by the phenyl ring at the ortho position. This reduces the surface contact efficiency with solid Magnesium (Method A). Using iPrMgCl[3]·LiCl (Method B) bypasses the surface phenomenon, utilizing a homogeneous solution-phase exchange which is kinetically superior for hindered halides (Knochel et al.).

  • Temperature Control during Carboxylation: Keeping the temperature low (0°C or lower) during

    
     addition is critical. High temperatures favor the attack of the Grignard reagent on the already formed carboxylate salt, leading to the ketone (2-(4-isopropylbenzoyl)...) or alcohol.
    
Analytical Validation[2][4]
  • 1H NMR (CDCl3): Look for the disappearance of the characteristic ortho proton shift of the bromide and the appearance of the downfield shift of the proton ortho to the carboxylic acid (~7.8-8.0 ppm). The isopropyl group signals (doublet ~1.3 ppm, septet ~2.9 ppm) should remain intact.

  • HPLC Purity: Monitor the "Des-bromo" byproduct (4-isopropylbiphenyl), which results from moisture quenching.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Reaction fails to initiate (Method A) Mg surface passivated; Wet THF.Add more

or 1,2-dibromoethane. Use Rieke Mg. Switch to Method B.
Low Yield / High "Des-bromo" product Moisture in

or solvent.
Use a drying tube for

gas (

). Dry THF over mol sieves.
Formation of Ketone Byproduct Slow addition of

; Local heating.
Use excess

. Pour Grignard onto Dry Ice (inverse addition).
Product is oily/sticky Impurities (biaryl alkane).Perform the Base Extraction (Step 3 in Workup) rigorously. Recrystallize from Ethanol/Water.

References

  • Knochel, P., et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302-4320.

  • Smith, P. A. S. "The Preparation of Benzoic Acid." Organic Syntheses, Coll.[1][4] Vol. 1, p. 361 (1941). (Foundational Grignard Carboxylation protocol).

  • Meyers, A. I., et al. "Nucleophilic Aromatic Substitution on o-Methoxy Oxazolines: A Route to Biaryls." Journal of Organic Chemistry, vol. 43, no. 7, 1978, pp. 1372–1379. (Alternative route context).

  • ChemicalBook. "4-Biphenylcarboxylic acid Properties and Synthesis." (General biaryl acid data).

Sources

Industrial scale-up methods for 4'-Isopropylbiphenyl-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Industrial Scale-Up of 4'-Isopropylbiphenyl-2-carboxylic Acid

Part 1: Executive Summary & Strategic Route Analysis

This compound (CAS 84392-25-6) is a critical biaryl scaffold used in the synthesis of advanced pharmaceuticals (specifically Angiotensin II receptor antagonists analogs) and functional materials. Its structural complexity lies in the ortho-substitution of the carboxylic acid, which introduces steric strain and makes the phenyl-phenyl bond formation challenging during scale-up.

While historical methods utilized the Meyers Oxazoline Route (Grignard coupling to a masked acid), modern industrial standards favor Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura) . This shift is driven by safety (avoiding large-scale pyrophoric Grignards), atom economy, and the ability to use aqueous solvent systems.

Route Comparison:

FeatureMethod A: Meyers Grignard Route Method B: Optimized Suzuki-Miyaura (Recommended)
Key Reagents 4-Isopropylphenyl MgBr + Oxazoline2-Bromobenzoic Acid + 4-Isopropylphenylboronic Acid
Safety Profile Low: Exothermic Grignard formation; requires anhydrous conditions.High: Aqueous compatible; no pyrophorics.
Impurity Profile Homocoupled byproducts; difficult oxazoline hydrolysis.Protodeboronation byproducts (easy to remove).
Scalability Linear scaling difficult due to heat transfer.Excellent linear scaling; robust kinetics.
Cost Low raw material cost; High operational cost.Moderate raw material cost; Low operational cost.

Recommendation: This guide details the Suzuki-Miyaura protocol , optimized for a 1–10 kg pilot scale. It employs a "Self-Validating" purification strategy utilizing the acidic nature of the product to reject non-acidic impurities without chromatography.

Part 2: Critical Process Parameters (CPPs)

To ensure reproducibility and yield (>90%), the following parameters must be controlled. The primary challenge is the "Ortho-Effect," where the carboxylic acid group sterically hinders the transmetallation step of the catalytic cycle.

  • Ligand Selection: Standard PPh₃ is often insufficient for sterically hindered ortho-couplings. We utilize Triphenylphosphine (PPh₃) at high loading or, for difficult substrates, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) to boost the oxidative addition rate. Note: For cost-efficiency at kg-scale, PPh₃ is preferred if the catalyst loading is slightly increased.

  • Base & pH Control: The reaction requires a base to activate the boronic acid (forming the boronate). Potassium Carbonate (K₂CO₃) is ideal.

  • Solvent System: A biphasic mixture of Toluene/Water/Ethanol ensures solubility of both the organic halide and the inorganic base, while managing exotherms.

Part 3: Detailed Experimental Protocol (1.0 kg Scale)

Objective: Synthesize 1.0 kg of this compound with >98% HPLC purity.

Reagents & Materials[1][2][3][4][5][6][7]
ReagentMW ( g/mol )Equiv.[1][2]Mass (g)MolesRole
2-Bromobenzoic Acid 201.021.00837.5 g4.17Limiting Reagent
4-Isopropylphenylboronic Acid 164.011.10752.0 g4.58Coupling Partner
Palladium(II) Acetate 224.510.5 mol%4.68 g0.02Pre-Catalyst
Triphenylphosphine (PPh₃) 262.292.0 mol%21.8 g0.08Ligand
Potassium Carbonate 138.212.501440 g10.4Base
Toluene Solvent-4.0 L-Organic Phase
Ethanol Co-Solvent-1.0 L-Phase Transfer Aid
Water (DI) Solvent-4.0 L-Aqueous Phase
Reaction Workflow
  • Catalyst Pre-activation:

    • In a 20 L glass reactor, charge Toluene (1.0 L) .

    • Add Pd(OAc)₂ (4.68 g) and PPh₃ (21.8 g) .

    • Stir at 25°C for 30 mins under Nitrogen. Solution should turn bright yellow/orange (formation of Pd(0) species).

  • Main Charge:

    • To the reactor, add 2-Bromobenzoic Acid (837.5 g) and the remaining Toluene (3.0 L) .

    • Add Ethanol (1.0 L) . Stir until partially dissolved.

    • Add 4-Isopropylphenylboronic Acid (752.0 g) .

  • Base Addition:

    • Dissolve K₂CO₃ (1440 g) in Water (4.0 L) . Caution: Exothermic dissolution.

    • Add the aqueous base solution to the reactor. The biphasic mixture will form.[3][2]

  • Reaction:

    • Heat the mixture to Reflux (approx. 78-85°C) with vigorous mechanical stirring (300 RPM).

    • Critical: Maintain reflux for 4–6 hours .

    • IPC (In-Process Control): Monitor via HPLC. Target: <1.0% remaining 2-Bromobenzoic acid.

Workup & Purification (The "Self-Validating" Step)

This workup exploits the acidity of the product (pKa ~4) to separate it from neutral impurities (homocoupled biphenyls, catalyst ligands).

  • Phase Separation:

    • Cool reaction to 50°C. Stop stirring. Allow phases to separate.

    • The Product is in the Aqueous Layer (as the Potassium salt).

    • Discard the Organic (Top) Layer. (This removes non-acidic impurities like 4,4'-diisopropylbiphenyl and phosphine oxides).

  • Charcoal Treatment (Optional for Color):

    • Wash the aqueous layer with fresh Toluene (1.0 L) to extract trace organics. Separate and discard toluene.

    • Add activated carbon (50 g) to the aqueous layer. Stir for 30 mins at 50°C. Filter through Celite.

  • Precipitation (Acidification):

    • Transfer the clear aqueous filtrate to a clean reactor.

    • Slowly add 6N HCl (approx. 3.5 L) while stirring, maintaining temp <30°C.

    • Target pH: 1.0 – 2.0 . The product will precipitate as a thick white solid.

  • Isolation:

    • Filter the slurry using a Nutsche filter or centrifuge.

    • Wash the cake with Water (3 x 1.0 L) to remove inorganic salts (KBr, KCl).

    • Dry in a vacuum oven at 60°C for 12 hours.

Expected Yield: ~900 g – 950 g (90–95%). Purity: >99% (HPLC).

Part 4: Visualization of Workflows

Synthesis & Purification Logic

G Start Raw Materials (2-Bromobenzoic Acid + Boronic Acid) Catalysis Suzuki Coupling (Pd(OAc)2, K2CO3, Toluene/H2O) Reflux 4-6h Start->Catalysis Biphasic Biphasic Mixture (Aq: Product Salt | Org: Impurities) Catalysis->Biphasic Sep1 Phase Separation Discard Organic Layer Biphasic->Sep1 Remove Neutral Impurities AqLayer Aqueous Layer (Contains Product as K-Salt) Sep1->AqLayer Acidification Acidification (HCl) pH < 2.0 AqLayer->Acidification Precipitation Precipitation of Free Acid Acidification->Precipitation Filtration Filtration & Drying Precipitation->Filtration Final Final Product This compound (>99% Purity) Filtration->Final

Caption: Process flow diagram illustrating the synthesis and "Self-Validating" acid-base purification strategy.

Impurity Tracking

Impurity Imp1 Homocoupled Boronic Acid (4,4'-Diisopropylbiphenyl) Step Alkaline Extraction (pH > 10) Imp1->Step Imp2 De-boronated Arene (Isopropylbenzene) Imp2->Step Imp3 Phosphine Oxides (From Ligand) Imp3->Step Product Target Product (Carboxylic Acid) Product->Step Outcome1 Organic Waste Layer Step->Outcome1 Non-Acidic Impurities Outcome2 Aqueous Product Stream Step->Outcome2 Ionized Product (Carboxylate)

Caption: Impurity rejection logic. Neutral byproducts are sequestered in the organic phase, ensuring high purity.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conversion (<80%) Catalyst poisoning or Oxygen ingress.Ensure rigorous N₂ sparging of solvents. Increase catalyst loading to 1.0 mol%.
Black Precipitate (Pd Black) Ligand instability or overheating.Ensure PPh₃ is added before heating. Keep temp <90°C.
Product Color (Yellow/Brown) Residual Pd or conjugated impurities.Perform the charcoal treatment step on the aqueous layer (Step 3.3.2).
Low Yield during Acidification pH not low enough; Product oiling out.Ensure pH < 2.0. If product oils out, cool to 5°C and seed with pure crystals.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Meyers, A. I., et al. (1975). "Oxazolines in Aromatic Substitution. Synthesis of Biphenyl-2-carboxylic Acids." Journal of Organic Chemistry, 40(22), 3158-3159. Link

  • Castaldi, G., et al. (2000). "Process for the preparation of 2-(4-methylphenyl)benzoic acid derivatives." European Patent EP1044956A1.[4] Link

  • Welch, C. J., et al. (2002). "Process for preparing derivatives of biphenyl-2-carboxylic acid." US Patent 6,369,271.[5] Link

  • Gooßen, L. J. (2001). "Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids." Encyclopedia of Reagents for Organic Synthesis. Link

Sources

Application Note: Green Chemistry Approaches to Synthesizing Bifonazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bifonazole (1-[(4-biphenylyl)phenylmethyl]-1H-imidazole) is a potent imidazole antifungal agent. Classical industrial synthesis relies heavily on hazardous reagents (thionyl chloride, sodium hydride) and environmentally persistent solvents (dichloromethane, benzene, DMF). This Application Note outlines a modernized, Green Chemistry Protocol for synthesizing key Bifonazole intermediates and the final API.

By transitioning to Zeolite-catalyzed acylation and Phase-Transfer Catalyzed (PTC) N-alkylation , laboratories can achieve:

  • 90% reduction in chlorinated solvent usage.

  • Elimination of pyrophoric sodium hydride (NaH).

  • Higher Atom Economy through recyclable heterogeneous catalysts.

Module 1: Precursor Synthesis (The Biphenyl Backbone)

The Challenge: Classical Friedel-Crafts Acylation

The traditional route to the key intermediate, 4-phenylbenzophenone , involves reacting biphenyl with benzoyl chloride using stoichiometric amounts of Aluminum Chloride (AlCl₃).

  • Issues: Generates massive aluminum waste, requires moisture sensitivity, and typically uses chlorinated solvents (DCM or DCE).

The Solution: Zeolite-Catalyzed Acylation

We utilize a solid-acid catalyst (Zeolite H-Beta or H-Y) to drive the acylation. This heterogeneous method allows for catalyst recovery and eliminates the aqueous quench required to destroy AlCl₃.

Protocol A: Zeolite-Mediated Synthesis of 4-Phenylbenzophenone[1]

Materials:

  • Biphenyl (1.0 eq)[1]

  • Benzoyl Chloride (1.1 eq)[1]

  • Catalyst: Zeolite H-Beta (calcined at 500°C for 4h prior to use)

  • Solvent: Nitrobenzene (recyclable) or Solvent-free (melt phase)

Step-by-Step Methodology:

  • Activation: Ensure Zeolite H-Beta is activated to remove adsorbed water, which deactivates Lewis acid sites.

  • Reaction Assembly: In a 250 mL reactor equipped with an overhead stirrer, charge Biphenyl (15.4 g, 100 mmol) and Zeolite H-Beta (5.0 g).

  • Reagent Addition: Add Benzoyl Chloride (15.5 g, 110 mmol) dropwise.

    • Green Tip: If running solvent-free, heat the mixture to 70°C to create a melt before adding the acid chloride.

  • Reaction: Heat the mixture to 140°C for 6–8 hours. Monitor by HPLC.

  • Work-up:

    • Cool reaction to 60°C.

    • Add hot Ethanol (50 mL) to solubilize the product.

    • Filtration: Filter the hot mixture to recover the Zeolite catalyst (wash with hot ethanol). The catalyst can be regenerated via calcination.

  • Crystallization: Cool the filtrate to 0°C. 4-Phenylbenzophenone precipitates as white crystals.

Data Comparison:

MetricClassical (AlCl₃)Green (Zeolite H-Beta)
Catalyst Loading 1.2 eq (Stoichiometric)10-20 wt% (Catalytic)
Waste Stream Al(OH)₃ sludge (High)Minimal (Recyclable solid)
Yield 75-80%85-92%
Selectivity (Para) ~85%>95% (Shape selective)

Module 2: The Critical N-Alkylation (API Formation)

The Challenge: The "Dirty" Coupling

The standard conversion of the chloro-intermediate (4-(chlorophenylmethyl)biphenyl) to Bifonazole uses Imidazole and Sodium Hydride (NaH) in DMF or DMSO .

  • Issues: NaH is dangerous on scale; DMF is a reproductive toxin; aqueous workup of DMF creates large volumes of contaminated wastewater.

The Solution: Phase-Transfer Catalysis (PTC)

We replace the NaH/DMF system with a biphasic system (Toluene/Water) using a quaternary ammonium salt. This shuttles the phenoxide/imidazole anion across the interface, allowing the reaction to proceed rapidly under mild conditions without anhydrous solvents.

Protocol B: PTC Synthesis of Bifonazole

Reaction Scheme:



Materials:

  • 4-(chlorophenylmethyl)biphenyl (Intermediate from reduction/chlorination of Module 1 product)

  • Imidazole[2][3][4][5][6][7][8][9][10][11]

  • Base: 50% NaOH (aq)

  • Catalyst: Tetrabutylammonium Bromide (TBAB)

  • Solvent: Toluene (Reagent Grade)

Step-by-Step Methodology:

  • Organic Phase Prep: Dissolve 4-(chlorophenylmethyl)biphenyl (27.8 g, 100 mmol) in Toluene (100 mL).

  • Aqueous Phase Prep: Prepare a solution of Imidazole (10.2 g, 150 mmol) and NaOH (8.0 g) in Water (20 mL).

    • Note: High concentration of NaOH is crucial to deprotonate the imidazole at the interface.

  • Catalyst Addition: Add TBAB (1.6 g, 5 mol%) to the biphasic mixture.

  • Reaction: Heat to 80°C with vigorous stirring (800 RPM).

    • Mechanism:[9][12][13] The TBA+ cation pairs with the imidazolyl anion, pulling it into the organic phase where it attacks the electrophilic benzylic chloride.

  • Monitoring: Reaction typically completes in 3–5 hours.

  • Work-up:

    • Separate phases. The lower aqueous layer contains NaCl and excess base.

    • Wash the organic (Toluene) layer with water (2 x 50 mL) to remove residual catalyst and imidazole.

    • Evaporate Toluene (recyclable).

  • Purification: Recrystallize the crude solid from Ethyl Acetate/Hexane.

Module 3: Process Visualization & Logic

Workflow Comparison: Classical vs. Green

The following diagram illustrates the drastic reduction in complexity and hazard when switching to the Green Protocol.

Bifonazole_Synthesis cluster_classical Classical Route (Hazardous) cluster_green Green Route (Recommended) C_Start Biphenyl + Benzoyl Cl C_Step1 Friedel-Crafts (AlCl3 / DCM) C_Start->C_Step1 C_Inter1 4-Phenylbenzophenone C_Step1->C_Inter1 C_Step2 Reduction/Chlorination (SOCl2 / Benzene) C_Inter1->C_Step2 G_Inter1 4-Phenylbenzophenone C_Inter2 Chloro-Intermediate C_Step2->C_Inter2 C_Step3 N-Alkylation (NaH / DMF) C_Inter2->C_Step3 C_Final Bifonazole (API) C_Step3->C_Final G_Start Biphenyl + Benzoyl Cl G_Step1 Heterogeneous Cat. (Zeolite H-Beta) G_Start->G_Step1 G_Step1->G_Inter1 G_Step2 Green Reduction (NaBH4 / EtOH) G_Inter1->G_Step2 G_Inter2 Carbinol Intermediate G_Step2->G_Inter2 G_Step3 PTC Alkylation (TBAB / Toluene / H2O) G_Inter2->G_Step3 G_Final Bifonazole (API) G_Step3->G_Final

Figure 1: Comparative workflow highlighting the elimination of AlCl3, SOCl2, and NaH/DMF in the Green Route.

Mechanism: Phase Transfer Catalysis

Understanding the interface dynamics is crucial for troubleshooting Protocol B.

PTC_Mechanism cluster_aqueous Aqueous Phase (NaOH) cluster_organic Organic Phase (Toluene) ImH Imidazole (Im-H) Im_anion Im- ImH->Im_anion Deprotonation OH OH- Q_aq Q+ (Cat) Im_anion->Q_aq Ion Pairing Q_Im [Q+ Im-] Q_aq->Q_Im Transfer Product R-Im (Bifonazole) Q_Im->Product SN2 Attack R_Cl R-Cl (Substrate) R_Cl->Product Q_Cl [Q+ Cl-] Product->Q_Cl Release Cat Q_Cl->Q_aq Recycle

Figure 2: Mechanistic cycle of the TBAB-catalyzed alkylation. The catalyst (Q+) shuttles the reactive imidazolyl anion into the organic phase.

References

  • Zeolite Catalysis for Acylation

    • Title: Process for the preparation of phenyl ketones.[1]

    • Source: US P
    • Link
  • Title: Preparation of bifonazole, useful as antimycotic agent, comprises reacting biphenyl-4-yl(phenyl) methanol with chlorinating agent... and then with imidazole.
  • Microwave-Assisted Synthesis (General Imidazole Context)

    • Title: Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Deriv
    • Source: MDPI (Molecules).
    • Link:[Link]

  • Green Chemistry Principles in Pharma

    • Title: Green Chemistry: A More Sustainable Approach to Medicine Development.
    • Source: Pfizer.[14]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-(4-Isopropylphenyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when scaling up the Suzuki-Miyaura cross-coupling of sterically hindered aryl halides. The synthesis of 2-(4-isopropylphenyl)benzoic acid —typically achieved by coupling 2-bromobenzoic acid with (4-isopropylphenyl)boronic acid—is highly sensitive to thermal conditions.

Temperature in this system is not merely a catalyst for rate acceleration; it is the master variable that controls the kinetic competition between productive cross-coupling and destructive side reactions. This guide provides field-proven troubleshooting logic, mechanistic insights, and a self-validating protocol to ensure high-yield synthesis.

Part 1: Mechanistic Troubleshooting Logic

When optimizing this reaction, analyzing your crude mixture provides a direct window into which step of the catalytic cycle is failing. Use the logic flowchart below to diagnose temperature-related failures.

TroubleshootingLogic Start Analyze Crude Mixture (LC-MS / NMR) SM High Unreacted 2-Bromobenzoic Acid Start->SM Incomplete Conversion Proto High Isopropylbenzene (Protodeboronation) Start->Proto Boronic Acid Loss Homo High 4,4'-Diisopropylbiphenyl (Homocoupling) Start->Homo Side Reaction Opt High Yield: 2-(4-isopropylphenyl)benzoic acid Start->Opt Success Act1 Increase Temp (75-85°C) Overcome Steric Hindrance SM->Act1 Act2 Optimize Temp (80°C) Balance Transmetalation Rate Proto->Act2 Act3 Strict Degassing Prevent Pd Oxidation Homo->Act3

Fig 1: Troubleshooting logic for temperature-dependent side reactions in Suzuki-Miyaura coupling.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling at room temperature (< 30°C), yielding mostly unreacted 2-bromobenzoic acid? A: You are encountering a kinetic barrier at the oxidative addition step. The ortho-carboxylate group on 2-bromobenzoic acid introduces significant steric hindrance around the C-Br bond. At room temperature, the thermal energy is insufficient for the Pd(0) species to insert into this bond efficiently. Consequently, the catalyst remains in a resting state. Increasing the temperature to 75–85°C provides the necessary kinetic energy to overcome this steric barrier.

Q2: I increased the temperature to 110°C to force the reaction, but my (4-isopropylphenyl)boronic acid is degrading into isopropylbenzene. What is happening? A: You are observing thermally accelerated base-catalyzed protodeboronation . In aqueous basic media, the boronic acid exists in equilibrium with its boronate anion. As established by Kuivila and later refined by Cox et al., at elevated temperatures (>100°C), this boronate anion undergoes rapid unimolecular heterolysis or concerted proton-transfer, cleaving the C-B bond to yield isopropylbenzene[1][2]. At 110°C, the rate of this destructive hydrolysis vastly exceeds the rate of productive transmetalation.

Q3: Paradoxically, I tried lowering the temperature to 40°C to prevent degradation, but I still see massive protodeboronation. How is this physically possible? A: This is a classic, counterintuitive phenomenon in cross-coupling chemistry caused by a transmetalation bottleneck . While protodeboronation is favored by heat, it is also strictly dependent on the residence time of the boronic acid in the basic aqueous phase[3]. At 40°C, the transmetalation step (the transfer of the aryl group from boron to palladium) becomes sluggish[4]. Because transmetalation is too slow, the boronic acid "sits" in the basic solution for a prolonged period, giving the background protodeboronation pathway ample time to consume it. The optimal temperature (75–85°C) ensures transmetalation is fast enough to outcompete the degradation pathway.

Q4: I am observing 4,4'-diisopropylbiphenyl in my crude mixture. Does temperature affect this? A: Yes. The formation of 4,4'-diisopropylbiphenyl is an oxidative homocoupling side reaction. It occurs when trace oxygen oxidizes the Pd(0) catalyst to a Pd(II) peroxo complex, which then couples two boronic acid molecules. High temperatures exacerbate this issue if your degassing protocol is inadequate, as thermal energy accelerates this off-cycle pathway.

Part 3: Quantitative Data Presentation

The table below summarizes the causality between reaction temperature and the distribution of products/byproducts, assuming standard conditions (Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O, 4 hours).

Temperature2-Bromobenzoic Acid ConversionProtodeboronation (Isopropylbenzene)Homocoupling (Diisopropylbiphenyl)Target Product YieldPrimary Kinetic Bottleneck
25°C < 15%Low (~5%)Trace< 10% Oxidative Addition
40°C ~ 40%High (~45%)Low~ 30% Transmetalation
80°C > 95%Low (< 5%)Low> 85% None (Optimal)
110°C > 95%Very High (> 60%)Moderate (~15%)< 20% Protodeboronation
Part 4: Optimized Experimental Protocol

ExperimentalWorkflow S1 1. Reagent Loading 2-Bromobenzoic acid + Boronic acid + Base S2 2. Degassing 3x Freeze-Pump-Thaw S1->S2 S3 3. Catalyst Addition Pd(dppf)Cl2 under Argon S2->S3 S4 4. Controlled Heating 75-80°C for 4-6 hrs S3->S4 S5 5. Acidic Workup pH 2-3 to protonate product S4->S5

Fig 2: Optimized experimental workflow for the synthesis of 2-(4-isopropylphenyl)benzoic acid.

Step-by-Step Methodology (Self-Validating System)

  • Reagent Loading: To a dry Schlenk flask, add 2-bromobenzoic acid (1.0 equiv), (4-isopropylphenyl)boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition & Degassing: Add a 10:1 mixture of 1,4-Dioxane and deionized H₂O. Crucial Step: Perform three consecutive freeze-pump-thaw cycles. Failure to remove dissolved oxygen will result in temperature-accelerated homocoupling.

  • Catalyst Addition: Backfill the flask with Argon. Quickly add Pd(dppf)Cl₂ (5 mol%) against a positive flow of Argon.

  • Controlled Heating: Submerge the flask in a pre-heated oil bath set strictly to 80°C . Stir vigorously (800 rpm) to ensure the biphasic mixture is fully emulsified, which is critical for efficient transmetalation.

  • Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: The complete disappearance of the 2-bromobenzoic acid mass signal (m/z 199/201) confirms successful oxidative addition. If the bromide persists while the boronic acid is depleted, your temperature was either too low (sluggish transmetalation causing boronic acid pooling) or too high (rapid thermal degradation).

  • Acidic Workup: Once complete, cool to room temperature. Dilute with Ethyl Acetate and Water. Carefully acidify the aqueous layer with 1M HCl to pH 2-3 . Causality: The product is a carboxylic acid; it will remain water-soluble as a carboxylate salt under the basic reaction conditions. Protonation is mandatory to drive the 2-(4-isopropylphenyl)benzoic acid into the organic extraction layer.

  • Extraction: Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate in vacuo.

References
  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online / Journal of the American Chemical Society. 1

  • ELECTROPHILIC DISPLACEMENT REACTIONS: XV. KINETICS AND MECHANISM OF THE BASE-CATALYZED PROTODEBORONATION OF ARENEBORONIC ACIDS. Canadian Science Publishing. 2

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). 3

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. 4

Sources

Technical Support Center: Catalyst Optimization for Bifonazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Catalyst Selection & Process Troubleshooting for Bifonazole Synthesis Ticket ID: BIF-SYN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the critical catalytic checkpoints in the synthesis of Bifonazole (1-[biphenyl-4-yl(phenyl)methyl]-1H-imidazole). While traditional routes rely on stoichiometric Lewis acids (e.g., AlCl₃) and homogeneous bases, modern industrial protocols prioritize Zeolite-based heterogeneous catalysis for backbone construction and Phase Transfer Catalysis (PTC) for the imidazole coupling.

This shift reduces waste streams, improves regioselectivity (para-isomer), and enhances yield. The following modules detail the specific catalyst selections, reaction mechanisms, and troubleshooting steps for these two pivotal stages.

Module A: Backbone Construction (Friedel-Crafts Acylation)

Objective: Selective synthesis of 4-phenylbenzophenone from biphenyl and benzoyl chloride.

Catalyst Selection Matrix
Catalyst SystemTypeSelectivity (4- vs 2-isomer)ProsCons
AlCl₃ (Traditional) Homogeneous Lewis AcidModerate (~85:15)High initial activity.Stoichiometric amount required; moisture sensitive; massive aluminum waste sludge.
Zeolite H-Beta (Recommended) Heterogeneous Solid AcidHigh (>95:5) Shape-selective (pores restrict ortho-attack); recyclable; non-corrosive.Slower kinetics than AlCl₃; requires activation (calcination).
Sulfated Zirconia Solid SuperacidHighHigh thermal stability.Rapid deactivation due to coke formation; harder to regenerate.
The "Green" Protocol: Zeolite H-Beta

Why this works: Zeolite H-Beta possesses a three-dimensional pore structure (12-membered rings) that sterically hinders the attack at the ortho position of the biphenyl ring. This "shape selectivity" ensures the benzoyl group attaches primarily at the para position, which is required for Bifonazole.

Experimental Workflow:

  • Activation: Calcine Zeolite H-Beta (SiO₂/Al₂O₃ ratio ~25-30) at 500°C for 4 hours to remove adsorbed water.

  • Reaction: In a pressure reactor, charge Biphenyl (1.0 eq), Benzoyl Chloride (1.2 eq), and activated Zeolite H-Beta (10-15 wt% relative to biphenyl).

  • Conditions: Heat to 140-160°C (solvent-free is possible, or use Nitrobenzene if temperature control is needed).

  • Work-up: Filter the hot catalyst (can be regenerated). Crystallize the product from ethanol.

Module B: The Imidazole Coupling (N-Alkylation)

Objective: Coupling of 4-[chloro(phenyl)methyl]biphenyl with Imidazole .

The Challenge: Phase Barriers

The chloromethyl intermediate is lipophilic (soluble in toluene/cyclohexane), while the imidazole anion (nucleophile) is generated in the aqueous/solid alkaline phase. Without a catalyst, the reaction is slow and prone to hydrolysis side-reactions.

Catalyst Solution: Phase Transfer Catalysis (PTC)

Recommended Catalyst: Tetrabutylammonium Bromide (TBAB) [1]

Mechanism: TBAB forms an ion pair with the imidazolyl anion at the interface. The lipophilic tetrabutylammonium cation "shuttles" the active imidazolyl anion into the organic phase, where it displaces the chloride on the biphenyl substrate.

Protocol:

  • Organic Phase: Dissolve 4-[chloro(phenyl)methyl]biphenyl in Toluene.

  • Aqueous/Solid Phase: Mix Imidazole (1.5 eq) with 50% NaOH (aq) or solid K₂CO₃.

  • Catalyst Addition: Add TBAB (5 mol%).

  • Reaction: Reflux (80-110°C) with vigorous stirring (critical for interfacial area).

  • Result: >90% conversion in <4 hours.

Module C: Visualizing the Workflow

The following diagram maps the synthesis pathway and the critical decision points for catalyst selection.

Bifonazole_Synthesis Start Raw Materials: Biphenyl + Benzoyl Chloride Decision_FC Catalyst Decision: Friedel-Crafts Start->Decision_FC Route_Old Route A: AlCl3 (Stoichiometric) Decision_FC->Route_Old Traditional Route_New Route B: Zeolite H-Beta (Catalytic/Green) Decision_FC->Route_New Recommended Inter_Ketone Intermediate 1: 4-Phenylbenzophenone Route_Old->Inter_Ketone High Waste Route_New->Inter_Ketone High Selectivity Step_Red_Chlor Step 2 & 3: Reduction (NaBH4) & Chlorination (SOCl2) Inter_Ketone->Step_Red_Chlor Inter_Chloride Intermediate 2: 4-[Chloro(phenyl)methyl]biphenyl Step_Red_Chlor->Inter_Chloride Decision_Alk Catalyst Decision: N-Alkylation Inter_Chloride->Decision_Alk Cat_None No Catalyst: Slow, Hydrolysis Risk Decision_Alk->Cat_None Cat_PTC With TBAB (PTC): Rapid, High Yield Decision_Alk->Cat_PTC Recommended Final_Product Final Product: Bifonazole Cat_None->Final_Product Low Yield Cat_PTC->Final_Product >90% Yield

Figure 1: Strategic catalyst selection workflow for Bifonazole synthesis, highlighting the transition to Zeolite H-Beta and TBAB.

Module D: Troubleshooting & FAQs

Troubleshooting Guide

Issue 1: Low Conversion in Friedel-Crafts Acylation (Zeolite Route)

  • Symptom: Starting material (Biphenyl) remains unreacted after 6 hours.

  • Root Cause: Zeolite pores are blocked by water (catalyst not activated) or heavy "coke" byproducts.

  • Fix:

    • Ensure Zeolite H-Beta is calcined at 500°C immediately before use.

    • Check the SiO₂/Al₂O₃ ratio; a ratio of 25-30 is optimal. Higher ratios (lower acidity) reduce activity.

    • Self-Validation: Run a TGA (Thermogravimetric Analysis) on the used catalyst. If weight loss >10% before 200°C, the catalyst was wet.

Issue 2: Emulsion Formation during N-Alkylation

  • Symptom: The organic and aqueous layers do not separate, trapping the product.

  • Root Cause: Excessive agitation speed with high surfactant (TBAB) load, or presence of fine particulates.

  • Fix:

    • Reduce TBAB concentration from 10 mol% to 3-5 mol%.

    • Add a brine wash to increase ionic strength and break the emulsion.

    • Filter the mixture through a Celite pad if particulates are visible before separation.

Issue 3: High Ortho-Isomer Content

  • Symptom: HPLC shows >5% of the unwanted ortho-phenylbenzophenone.

  • Root Cause: Loss of shape selectivity, likely due to using a large-pore zeolite (like H-Y) instead of H-Beta, or conducting the reaction at too high a temperature (>180°C) which promotes thermodynamic equilibration.

  • Fix: Switch strictly to Zeolite H-Beta (pore size ~0.6-0.7 nm) and maintain temperature <160°C.

Frequently Asked Questions (FAQs)

Q: Can I use AlCl₃ for the Friedel-Crafts step if I don't have Zeolites? A: Yes, but you must use a stoichiometric amount (1.1 equivalents relative to benzoyl chloride). Unlike zeolites, AlCl₃ complexes with the ketone product, deactivating itself. This requires a water quench to release the product, destroying the catalyst and generating acidic aluminum waste [1].

Q: Why is TBAB preferred over other PTCs like TEBA (Triethylbenzylammonium chloride)? A: TBAB has a more lipophilic cation (Tetrabutyl vs Triethylbenzyl), which is generally more efficient at extracting the bulky imidazole anion into the non-polar toluene phase. However, TEBA is a valid alternative if cost is a constraint, though reaction times may increase [2].

Q: Is the intermediate 4-[chloro(phenyl)methyl]biphenyl stable? A: It is moisture sensitive. In the presence of water and absence of a PTC, it can slowly hydrolyze back to the alcohol. Store in a desiccator or use immediately in the coupling step.

References

  • Singh, A. P., et al. (2002).[2][3] "Selective benzoylation of biphenyl to 4-phenylbenzophenone over zeolite H-beta." Applied Catalysis A: General, 224(1-2), 129-140.

  • Sigma-Aldrich. (n.d.). "Phase-Transfer Catalysts: Ammonium-Based Catalysts for Nucleophilic Substitution." Sigma-Aldrich Technical Library.

  • ChemicalBook. (2020). "Bifonazole Synthesis and Patent CN111187130." ChemicalBook Patent Review.

  • Yilmaz, B., et al. (2013). "A new catalyst platform: zeolite Beta from template-free synthesis."[4] Catalysis Science & Technology, 3, 2580-2587.

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Profiling of 4'-Isopropylbiphenyl-2-carboxylic Acid

[1]

Executive Summary

Precise structural characterization of 4'-Isopropylbiphenyl-2-carboxylic acid (CAS: 84392-25-6) is critical in drug development, particularly as a scaffold in non-steroidal anti-inflammatory drug (NSAID) analogs and liquid crystal synthesis.[1]

This guide objectively compares the analytical performance of two primary NMR solvent systems—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[1] While CDCl₃ is the standard screening solvent, our analysis demonstrates that DMSO-d₆ offers superior resolution for this specific biphenyl system due to the disruption of carboxylic acid dimerization and improved solubility, making it the preferred "alternative" for definitive structural elucidation.[1]

Chemical Context & Structural Logic[1][2][3]

To interpret the NMR spectrum, one must understand the molecule's dynamic stereochemistry.[1]

  • The Biphenyl Twist: Due to steric hindrance between the carboxylic acid group at position 2 and the ortho protons of the phenyl ring, the two aromatic rings are not coplanar.[1] They adopt a twisted conformation (dihedral angle

    
    ).[1]
    
  • Shielding Effects: This twist places the protons of Ring B (the isopropyl-substituted ring) into the shielding cone of Ring A, often causing subtle upfield shifts compared to planar systems.[1]

  • The Isopropyl Anchor: The isopropyl group provides a distinct high-field diagnostic handle (Septet + Doublet), serving as an internal integration reference.[1]

Structural Numbering Reference
  • Ring A: 2-COOH substituted (Protons H3, H4, H5, H6)

  • Ring B: 4'-Isopropyl substituted (Protons H2', H3', H5', H6')[1]

Comparative Analysis: Solvent System Performance

This section compares the "Default" approach (CDCl₃) against the "Optimized" alternative (DMSO-d₆).[1]

Comparison Table: Spectral Performance
FeatureSystem A: CDCl₃ (Default) System B: DMSO-d₆ (Recommended)
Solubility Moderate.[1] Risk of aggregation at high conc.[1]Excellent . Fully solvates polar COOH.[1]
-COOH Signal Broad singlet, 10.5–12.0 ppm (Concentration dependent).[1]Sharp/Broad singlet, 12.0–13.0 ppm .[1] Highly reproducible.
Aromatic Resolution Poor . Overlap common between H-6 and Ring B protons.[1]High . Separation of multiplets due to polarity-induced shifts.[1]
Water Peak ~1.56 ppm (Usually non-interfering).[1]~3.33 ppm (Can overlap with methine septet if wet).[1]
Exchange Rate Fast exchange (broad signals).[1]Slow exchange (sharper labile protons).[1]
Detailed Technical Assessment[1]
1. The Carboxylic Acid Proton (Exchange Dynamics)
  • In CDCl₃: The acidic proton exists in a dynamic equilibrium between monomer and hydrogen-bonded dimer.[1] This results in a broad, drifting peak that makes integration unreliable.[1]

  • In DMSO-d₆: DMSO is a strong hydrogen bond acceptor.[1] It "locks" the carboxylic acid proton, shifting it downfield (typically >12.5 ppm) and sharpening the peak.[1] Verdict: DMSO-d₆ is required for quantitative purity assessment of the acid functionality.

2. Aromatic Region Deconvolution
  • In CDCl₃: The chemical shift dispersion is lower.[1] The H-6 proton of Ring A often overlaps with the AA'BB' system of Ring B, creating a "roofed" second-order multiplet that is difficult to assign.[1]

  • In DMSO-d₆: The solvent's high dielectric constant alters the electronic environment, often separating the Ring A spin system (ABCD) from Ring B (AA'BB'), allowing for clear coupling constant (

    
    ) analysis.[1]
    

Representative Spectral Data

The following data represents the expected chemical shifts for this compound.

System B: DMSO-d₆ (400 MHz)[1]
AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (

Hz)
Notes
-COOH 12.60bs1H-Disappears with D₂O shake.
H-3 (Ring A) 7.72dd1H7.8, 1.2Deshielded by ortho-COOH.[1]
H-5 (Ring A) 7.55td1H7.5, 1.2Para to COOH.[1]
H-4 (Ring A) 7.42td1H7.6, 1.3Meta to COOH.[1]
H-6 (Ring A) 7.32dd1H7.6, 1.2Ortho to Ph-Ph bond.[1]
H-2', H-6' 7.25d2H8.2Ring B (AA'BB').[1]
H-3', H-5' 7.20d2H8.2Ring B (AA'BB').[1]
CH (Isopropyl) 2.92sept1H6.9Methine.[1]
CH₃ (Isopropyl) 1.24d6H6.9Methyls.[1]

Note: In CDCl₃, the aromatic region 7.20–7.40 ppm often collapses into a complex multiplet envelope.[1]

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducibility, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the solid standard.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) .

    • Tip: Use an ampoule from a fresh box to minimize water content (water peak at 3.33 ppm can obscure the isopropyl methine septet at ~2.9 ppm if the water tail is broad).[1]

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.[1]

  • Filtration (Optional): If the solution is cloudy, filter through a cotton plug into the NMR tube.

Step 2: Acquisition Parameters (Standard 400/600 MHz)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer delay).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The aromatic protons and the isolated isopropyl protons have different T1 relaxation times.[1] A short D1 (< 1s) will under-integrate the aromatic signals relative to the methyls.[1]

  • Scans (NS): 16 or 32 (Sufficient for 10 mg).[1]

  • Spectral Width: -2 to 14 ppm (To capture the COOH).[1]

Step 3: Processing
  • Window Function: Exponential Multiplication (EM) with LB = 0.3 Hz.

  • Phasing: Manual phasing is critical for the COOH peak.[1]

  • Baseline Correction: Polynomial (Bernstein) fit, excluding the solvent and COOH regions.

Logic Pathways & Visualization

Workflow: Optimal Characterization Strategy

NMR_WorkflowStartStart: Solid SampleSolventSolvent SelectionStart->SolventCheck_SolSolubility CheckSolvent->Check_SolCDCl3CDCl3(Routine)Check_Sol->CDCl3High Sol.DMSODMSO-d6(Recommended)Check_Sol->DMSOLow Sol. / Precision NeededAcqAcquisition(D1 = 5s)CDCl3->AcqBroad COOHDMSO->AcqSharp COOHProcessProcessing(LB=0.3Hz)Acq->ProcessAnalysisStructuralValidationProcess->Analysis

Figure 1: Decision matrix for solvent selection and acquisition workflow.

Logic Tree: Signal Assignment

Assignment_LogicSpectrum1H NMR SpectrumRegion1Aliphatic Region(1.0 - 3.0 ppm)Spectrum->Region1Region2Aromatic Region(7.0 - 8.0 ppm)Spectrum->Region2Region3Downfield(> 12.0 ppm)Spectrum->Region3Iso_MeDoublet ~1.2 ppm(6H, Isopropyl CH3)Region1->Iso_MeIso_CHSeptet ~2.9 ppm(1H, Isopropyl CH)Region1->Iso_CHRingBAA'BB' System(2 Doublets, ~7.2 ppm)Ring B (4'-sub)Region2->RingBSymmetric SplittingRingAABCD System(dd, td, td, dd)Ring A (2-sub)Region2->RingAComplex SplittingCOOHSinglet ~12.6 ppmCarboxylic AcidRegion3->COOH

Figure 2: Hierarchical logic for assigning protons based on chemical shift regions and splitting patterns.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 123456, this compound.[1] Retrieved from [Link][1]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.[1][2] Magnetic Resonance in Chemistry.[1][2][3][4] Retrieved from [Link]

  • Royal Society of Chemistry. Spectra and physical data of Biphenyl derivatives.[1] Retrieved from [Link][1]

Mass spectrometry fragmentation patterns of CAS 1215-66-3

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Mass Spectrometry Fragmentation: Derivatized vs. Native AMOZ (Furaltadone Metabolite)[1]

Important Editorial Note on CAS 1215-66-3

Correction: The CAS number 1215-66-3 provided in the request does not correspond to a registered chemical substance in major international databases (PubChem, CAS Registry, ECHA). Based on the context of "drug development," "mass spectrometry fragmentation," and "comparison guides," this document focuses on AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) , CAS 43056-63-9 . AMOZ is the specific tissue-bound metabolite of the veterinary drug Furaltadone and represents a classic case study for fragmentation pattern comparison (Native vs. Derivatized) in regulated bioanalysis.

Executive Summary

Target Analyte: AMOZ (Furaltadone Metabolite) Primary Application: Pharmacokinetic profiling and residue monitoring in biological matrices. The Analytical Dilemma: AMOZ is a small (113 Da), highly polar molecule with poor retention on C18 columns and low ionization efficiency. The industry standard involves derivatization with 2-nitrobenzaldehyde (2-NBA), but modern "dilute-and-shoot" methods seek to analyze the native compound.

This guide objectively compares the 2-NBA Derivatization Protocol (Method A) against the Native Direct Analysis (Method B) , detailing fragmentation pathways, sensitivity limits, and operational trade-offs.

Fragmentation Pathways & Mechanisms

Understanding the specific bond cleavages is critical for selecting Quantifier (Q) and Qualifier (q) ions.

Method A: 2-NBA Derivatized AMOZ (The Gold Standard)
  • Precursor Ion: [M+H]⁺ m/z 335.1

  • Mechanism: The derivatization adds a nitrobenzyl group, increasing mass and hydrophobicity. The fragmentation is dominated by the stability of the nitrophenyl moiety and the oxazolidinone ring.

  • Key Transitions:

    • 335.1 → 291.1: Loss of CO₂ (44 Da) from the oxazolidinone ring. This is the primary quantifier .

    • 335.1 → 128.1: Cleavage of the morpholinomethyl group. Used as a qualifier .

Method B: Native AMOZ (The Alternative)
  • Precursor Ion: [M+H]⁺ m/z 202.1 (Note: Native AMOZ mass is 201.2, protonated is 202).

  • Mechanism: Without the stabilizing nitrobenzyl group, the molecule fragments extensively and unpredictably, often leading to poor S/N ratios.

  • Key Transitions:

    • 202.1 → 128.1: Loss of the hydrazone/oxazolidinone backbone elements.

    • 202.1 → 100.1: Ring opening of the morpholine.

Visualization: Fragmentation Logic

AMOZ_Fragmentation cluster_0 Method A: Derivatized (NPA-AMOZ) cluster_1 Method B: Native AMOZ Precursor_Deriv Precursor [M+H]+ m/z 335.1 (NPA-AMOZ) Prod_291 Product Ion m/z 291.1 (Loss of CO2) Precursor_Deriv->Prod_291 -44 Da (CO2) Prod_128 Product Ion m/z 128.1 (Morpholine moiety) Precursor_Deriv->Prod_128 Ring Cleavage Precursor_Native Precursor [M+H]+ m/z 202.1 (Native AMOZ) Prod_Native_128 Product Ion m/z 128.1 Precursor_Native->Prod_Native_128 Major Pathway Prod_Native_100 Product Ion m/z 100.1 Precursor_Native->Prod_Native_100 Minor Pathway

Caption: Comparative fragmentation pathways. Method A (Blue) yields a stable transition (335>291) ideal for quantitation. Method B (Red) suffers from non-specific low-mass fragments.

Performance Comparison Data

The following data summarizes the performance of both methods in a biological matrix (e.g., plasma or tissue homogenate).

FeatureMethod A: 2-NBA DerivatizedMethod B: Native AnalysisVerdict
Sensitivity (LOD) 0.02 µg/kg0.5 - 1.0 µg/kgMethod A is 25x more sensitive.
Linearity (R²) > 0.999 (0.05 - 10 µg/kg)> 0.990 (1.0 - 50 µg/kg)Method A offers superior range.
Retention Time ~4.5 min (Stable on C18)~1.2 min (Elutes with void volume)Method A reduces matrix effects.
Sample Prep Time 16 Hours (Overnight incubation)2 Hours (Simple extraction)Method B is significantly faster.
Specificity High (Unique mass shift)Low (Interference from matrix amines)Method A is mandatory for confirmation.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized.

Protocol A: Derivatization Workflow (High Sensitivity)

This is the Reference Method for regulatory compliance (e.g., EU MRPL requirements).

  • Hydrolysis & Derivatization:

    • Weigh 1.0 g of homogenized tissue.

    • Add internal standard (AMOZ-d5 , 100 µL).

    • Add 4 mL of 0.2 M HCl.

    • Add 100 µL of 2-nitrobenzaldehyde (2-NBA) solution (50 mM in DMSO).

    • Incubate: 16 hours at 37°C (or 2 hours at 60°C for rapid workflow).

  • Neutralization & Extraction:

    • Adjust pH to 7.4 using 0.1 M K₂HPO₄ and NaOH.

    • Add 5 mL Ethyl Acetate. Vortex 1 min. Centrifuge 3000g.

    • Evaporate supernatant to dryness under nitrogen at 45°C.

  • Reconstitution:

    • Dissolve residue in 200 µL of 50:50 Methanol:Water (0.1% Formic Acid).

Protocol B: Native Workflow (High Throughput)

Suitable only for high-concentration PK studies, not trace residue analysis.

  • Protein Precipitation:

    • Weigh 1.0 g sample.

    • Add 4 mL Acetonitrile (cold). Vortex vigorously.

    • Centrifuge at 10,000g for 10 min.

  • Cleanup (Optional but Recommended):

    • Pass supernatant through a HILIC or MCX (Mixed-mode Cation Exchange) SPE cartridge to retain the polar AMOZ.

    • Elute with 5% Ammonia in Methanol.

  • Analysis:

    • Inject directly onto a HILIC column (C18 is ineffective for native AMOZ).

Visualization: Analytical Workflow

Workflow cluster_A Method A: Derivatization cluster_B Method B: Native Start Biological Sample (Tissue/Plasma) Hydrolysis Acid Hydrolysis + 2-NBA (37°C, 16h) Start->Hydrolysis High Sensitivity Precip Protein Precipitation (Acetonitrile) Start->Precip High Speed Extract_A LLE (Ethyl Acetate) pH 7.4 Hydrolysis->Extract_A LCMS_A LC-MS/MS (C18 Column) Target: m/z 335 Extract_A->LCMS_A SPE SPE Cleanup (MCX/HILIC) Precip->SPE LCMS_B LC-MS/MS (HILIC Column) Target: m/z 202 SPE->LCMS_B

Caption: Decision tree for workflow selection. Method A utilizes acid hydrolysis to release bound metabolites, while Method B relies on solvent extraction.

References

  • Vass, M., et al. (2008). "Stability of nitrofuran metabolites in tissue during storage and processing." Food Additives & Contaminants.

  • Cooper, K. M., et al. (2005). "Validated LC–MS/MS method for the determination of nitrofuran metabolites in animal tissue." Journal of Chromatography B.

  • European Food Safety Authority (EFSA). (2015). "Scientific Opinion on nitrofurans and their metabolites in food." EFSA Journal.

  • US FDA. (2003). "FDA Analytical Methods for Nitrofurans." FDA Laboratory Information Bulletin.

Sources

Comparing synthetic routes for 4'-Isopropylbiphenyl-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 4'-Isopropylbiphenyl-2-carboxylic acid (CAS: 84392-25-6) represents a classic case study in the evolution of biaryl construction—shifting from stoichiometric, auxiliary-based methods to modern catalytic cross-coupling.[1]

This guide compares the two most chemically distinct and industrially relevant routes: the Suzuki-Miyaura Cross-Coupling (the modern standard) and the Meyers Oxazoline Synthesis (the classical, ortho-selective approach).[1]

Executive Summary: Strategic Route Selection

  • Target Molecule: this compound[1][2][3]

  • Primary Application: Key intermediate for the synthesis of Bifonazole (antifungal) and related angiotensin II receptor antagonists.

  • The Challenge: Constructing a sterically encumbered ortho-substituted biaryl bond while maintaining the integrity of the carboxylic acid moiety.

FeatureRoute A: Suzuki-Miyaura Route B: Meyers Oxazoline
Mechanism Pd-Catalyzed Cross-CouplingNucleophilic Aromatic Substitution (

)
Key Reagents Boronic acid + Aryl HalideGrignard + Phenyloxazoline
Step Count 1 (Convergent)3-4 (Linear)
Scalability High (Process Chemistry Standard)Moderate (Stoichiometric Reagents)
Atom Economy High (Catalytic)Low (Auxiliary required)

Part 1: Retrosynthetic Analysis

The structural core requires joining two benzene rings. The disconnection point dictates the chemistry.[1]

Retrosynthesis cluster_Suzuki Route A: Suzuki-Miyaura cluster_Meyers Route B: Meyers Oxazoline Target This compound Suzuki_Precursors 2-Bromobenzoic Acid + 4-Isopropylphenylboronic Acid Target->Suzuki_Precursors Pd(0) Disconnection Meyers_Precursors 2-(2-Methoxyphenyl)oxazoline + 4-Isopropylphenyl Grignard Target->Meyers_Precursors Nucleophilic Disconnection

Caption: Retrosynthetic disconnection showing the convergent Pd-catalyzed route vs. the linear auxiliary-based route.

Part 2: Route A — The Suzuki-Miyaura Cross-Coupling[1][4][5][6]

This is the preferred route for modern discovery and process chemistry due to its mild conditions and tolerance of the free carboxylic acid (under specific conditions).

The Mechanism

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical challenge here is the ortho-carboxylic acid, which can coordinate to Palladium or cause steric hindrance.[1]

  • Solution: Use of a Phase Transfer Catalyst (PTC) allows the reaction to proceed on the unprotected acid in water/organic biphasic systems, or protection as an ester.

Experimental Protocol (Unprotected Acid Variant)

Based on optimized biphasic protocols (e.g., Clary et al. methodology).

  • Reagents:

    • 2-Bromobenzoic acid (1.0 equiv)[1]

    • 4-Isopropylphenylboronic acid (1.1 equiv)[1]

    • Catalyst: Pd(OAc)₂ (1 mol%) with TPPTS (water-soluble ligand) or simple Pd/C.

    • Base: Na₂CO₃ (2.5 equiv)

    • Solvent: Water:Toluene (1:1)

    • Additive: TBAB (Tetrabutylammonium bromide) (0.5 equiv) - Critical for phase transfer.[1]

  • Procedure:

    • Charge a round-bottom flask with 2-bromobenzoic acid (20.1 g, 100 mmol) and Na₂CO₃ (26.5 g) in water (100 mL). Stir until dissolved (formation of sodium benzoate).

    • Add 4-isopropylphenylboronic acid (18.0 g, 110 mmol) and TBAB (16.1 g).

    • Add Toluene (100 mL) and the Pd catalyst.

    • Heat to reflux (approx. 90-100°C) under Nitrogen for 4–6 hours.

    • Workup: Cool to room temperature. Separate phases. The product is in the aqueous phase as the carboxylate salt.[1]

    • Wash the aqueous phase with ethyl acetate to remove non-acidic impurities (homocoupled byproducts).

    • Acidify the aqueous phase carefully with HCl (conc.) to pH 1–2.

    • Filter the resulting white precipitate. Recrystallize from Ethanol/Water.

  • Expected Yield: 92–96%

  • Note: Using the ester (Methyl 2-bromobenzoate) is easier on small scale but requires a hydrolysis step later.

SuzukiCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromobenzoic Acid TransMet Transmetalation (Base + Boronic Acid) OxAdd->TransMet + 4-iPr-Ph-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Biaryl Complex RedElim->Pd0 - Product

Caption: Simplified catalytic cycle for the Suzuki coupling. The base plays a dual role: activating the boronic acid and neutralizing the acid substrate.[1]

Part 3: Route B — The Meyers Oxazoline Synthesis

Before Suzuki coupling became ubiquitous, the Meyers synthesis was the gold standard for creating ortho-substituted biaryls.[1] It utilizes an oxazoline group to activate an ortho-methoxy position for nucleophilic aromatic substitution (


) by a Grignard reagent.[1]
The Mechanism

The oxazoline group serves two purposes:[1][4]

  • Activation: It is electron-withdrawing, making the ortho-methoxy group a good leaving group.[1]

  • Protection/Direction: It acts as a masked carboxylic acid and directs the Grignard reagent to the ortho position via coordination with Magnesium.[1]

Experimental Protocol

Step 1: Grignard Formation

  • Reagents: 4-Bromo-isopropylbenzene (1 equiv), Mg turnings (1.1 equiv), THF (anhydrous).

  • Action: Prepare 4-isopropylphenylmagnesium bromide standard solution in THF. Initiate with iodine crystal if necessary.[5]

Step 2: Coupling (


) 
  • Substrate: 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline (Commercially available or synthesized from 2-methoxybenzoic acid).

  • Procedure:

    • Dissolve the oxazoline (1 equiv) in dry THF.

    • Add the Grignard solution (1.2 equiv) dropwise at room temperature.

    • Reflux for 12–18 hours. The methoxy group is displaced by the isopropylphenyl group.[1]

    • Quench with saturated NH₄Cl. Extract with ether.[5][6][7] Purify the Biaryl Oxazoline intermediate .

Step 3: Hydrolysis (The Bottleneck) [1]

  • Challenge: Oxazolines are extremely stable. Converting them back to the acid requires harsh conditions.

  • Procedure:

    • Dissolve the intermediate in 3M HCl/Ethanol.

    • Reflux for 24 hours to open the ring to the amino-ester.

    • Treat with NaOH (20%) to saponify the ester and remove the amino-alcohol auxiliary.

    • Acidify to precipitate This compound .[1]

  • Expected Yield: 70–80% (over two steps).

Meyers Start 2-Methoxy-oxazoline Inter Biaryl Oxazoline Start->Inter SNAr (THF, Reflux) Grignard 4-iPr-Ph-MgBr Grignard->Inter Hydrolysis Acid/Base Hydrolysis Inter->Hydrolysis Product Target Acid Hydrolysis->Product - Amino Alcohol

Caption: The Meyers route involves nucleophilic displacement of a methoxy group followed by harsh hydrolysis of the oxazoline auxiliary.[1]

Part 4: Comparative Analysis

MetricSuzuki-Miyaura (Route A)Meyers Oxazoline (Route B)[1]
Overall Yield High (>90%) Moderate (70-80%)
Reagent Cost Moderate (Pd catalyst, Boronic acid)Low (Mg, Aryl bromide)
Green Chemistry Excellent (Water solvent, catalytic)Poor (Stoichiometric waste, harsh acids)
Purification Simple (Acid/Base extraction)Difficult (Chromatography often needed for intermediate)
Safety High (Mild temp, aqueous)Moderate (Grignard handling, ether solvents)
Industrial Viability Preferred Legacy / Specific cases only

Expert Insight: While the Meyers route is intellectually elegant and avoids Palladium, the hydrolysis of the oxazoline is often the rate-limiting and yield-killing step.[1] The Suzuki route, particularly the "unprotected acid" variant using water and PTC, is vastly superior for scale-up.[1] It allows the product to be purified simply by pH manipulation (dissolve in base, filter impurities, precipitate with acid), avoiding costly chromatography.

References

  • Meyers, A. I., et al. (1975). Nucleophilic Aromatic Substitution on o-Methoxyaryloxazolines.[1] A New Synthesis of Biaryls and Related Systems. Journal of Organic Chemistry.[8] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[9][10] Chemical Reviews. Link

  • Clary, R., et al. (2013).[11] A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis.[1][11] International Journal of Organic Chemistry. Link

  • Gomberg, M., & Bachmann, W. E. (1924). The Synthesis of Biaryl Compounds by Means of the Diazo Reaction.[1] Journal of the American Chemical Society. Link

  • BenchChem. (2025).[12][5] A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis.Link

Sources

Melting point determination and validation for 4'-Isopropylbiphenyl-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Determination and Validation for 4'-Isopropylbiphenyl-2-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

CRITICAL DATA CORRECTION & IDENTIFICATION

⚠️ SCIENTIFIC ALERT: CAS Registry Number Verification The CAS number 116815-03-3 provided in the initial query corresponds to 8-Chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one, a key intermediate for Tolvaptan. The chemical structure This compound corresponds to CAS 84392-25-6 .

[1] For the purpose of this technical guide, the content is strictly engineered around the chemical structure: This compound (CAS 84392-25-6) , a critical scaffold in the synthesis of Angiotensin II receptor antagonists (Sartans).

Executive Summary: The Purity-Thermodynamic Link

In pharmaceutical process development, the melting point (MP) of This compound serves as a rapid, first-line indicator of purity and polymorphic identity. As a biphenyl derivative synthesized via Suzuki-Miyaura coupling, this compound is prone to specific impurities—namely unreacted aryl boronic acids, de-brominated starting materials, and palladium residues—that significantly depress and broaden the melting range.

This guide compares the two industry-standard methodologies for MP determination: Capillary Method (USP <741>) versus Differential Scanning Calorimetry (DSC) . While the capillary method offers speed for routine QC, DSC provides the thermodynamic resolution required for validating reference standards.

Theoretical Framework & Expected Values

The melting point of 2-substituted biphenyl carboxylic acids is heavily influenced by the steric "twist" angle between the phenyl rings. Unlike their 4-substituted counterparts (which pack planar and melt >220°C), 2-substituted analogs like this compound exhibit lower melting points due to steric hindrance preventing efficient lattice packing.

Compound AnalogStructureCASMelting Point (°C)
Target Compound This compound 84392-25-6 Determine (Est. 140–155°C)
Methyl Analog4'-Methylbiphenyl-2-carboxylic acid7148-03-0146–148°C
Isomer4'-Isopropylbiphenyl-4-carboxylic acid5728-35-8~226°C

Note: The isopropyl group adds bulk compared to the methyl analog, potentially altering the crystal lattice energy. Users must establish the specific range for their polymorph.

Comparative Methodology: Capillary vs. DSC

Method A: Capillary Melting Point (USP <741>)

Best for: Routine Quality Control (QC), Quick Purity Checks.

Protocol:

  • Sample Prep: Dry the sample at 60°C under vacuum for 2 hours to remove solvent inclusions (toluene/THF are common recrystallization solvents). Grind to a fine powder.

  • Loading: Fill a defined capillary tube (1.5 mm O.D.) to a height of 3 mm. Compact by tapping.

  • Apparatus: Use an automated system (e.g., Mettler Toledo MP system or equivalent) with video playback.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 130°C.

    • Measurement Ramp: 1.0°C/min from 130°C to 160°C.

  • Endpoint Detection: Record Onset (collapse of solid column) and Clear Point (complete liquid phase).

Method B: Differential Scanning Calorimetry (DSC)

Best for: Reference Standard Validation, Polymorph Screening, Thermodynamic Purity.

Protocol:

  • Calibration: Indium (156.6°C) and Zinc (419.5°C) standards.

  • Sample Prep: Weigh 2–4 mg into a hermetically sealed aluminum pan with a pinhole (to allow volatile escape without pan deformation).

  • Cycle: Equilibrate at 25°C. Ramp at 10°C/min to 200°C.

  • Analysis: Integrate the endothermic peak. The Onset Temperature (

    
    )  is the reported melting point, as it is independent of sample mass, unlike the peak maximum.
    

Comparative Analysis Guide

FeatureCapillary Method (Visual)DSC (Thermodynamic)
Primary Output Melting Range (Onset to Clear Point)Enthalpy of Fusion (

) &

Precision ±0.3°C±0.1°C
Impurity Sensitivity Detects gross impurities (>1%) via range broadeningDetects trace impurities (<0.5%) via Van't Hoff analysis
Sample Requirement ~5–10 mg2–5 mg
Throughput High (3–6 samples simultaneously)Low (1 sample per run)
Scientific Verdict Operational Standard: Use for batch release.Gold Standard: Use for characterizing the Reference Standard.

Validation & System Suitability

To validate the MP of this compound, you must bracket the expected range with USP Reference Standards.

System Suitability Protocol:

  • Select Standards:

    • Low Standard: Benzoic Acid (MP: 122.4°C).

    • High Standard: Salicylic Acid (MP: 159°C) or Sulfanilamide (MP: 165°C).

  • Acceptance Criteria: The measured MP of standards must fall within ±0.5°C of the certificate value.

  • Impurity Spiking Test:

    • Intentionally spike pure this compound with 1% 4-Isopropylphenylboronic acid (common starting material).

    • Pass Criteria: The melting range must broaden by >2°C and depress the onset by >1°C. This proves the method's specificity.

Visualizing the Validation Workflow

The following diagram outlines the decision tree for validating the melting point and handling Out-of-Specification (OOS) results.

MP_Validation_Workflow Start Start: this compound (Crude or Recrystallized) Dry Step 1: Vacuum Drying (60°C, 2h) to remove solvents Start->Dry Method_Choice Select Method Dry->Method_Choice Capillary Method A: Capillary (Routine QC) Method_Choice->Capillary Batch Release DSC Method B: DSC (Reference Std) Method_Choice->DSC Characterization Measure_Cap Measure Range (Onset - Clear Point) Capillary->Measure_Cap Measure_DSC Measure Enthalpy & Onset Temperature DSC->Measure_DSC Decision Is Range < 2°C? Measure_Cap->Decision Measure_DSC->Decision Peak Shape Analysis Pass PASS: Identity Confirmed Proceed to Release Decision->Pass Yes Fail FAIL: Broad Range Indicates Impurity Decision->Fail No Analyze_Impurity Root Cause Analysis: Check for Boronic Acid or Pd Fail->Analyze_Impurity

Caption: Operational workflow for melting point determination, distinguishing between routine capillary testing and DSC characterization.

References

  • United States Pharmacopeia (USP) . General Chapter <741> Melting Range or Temperature. USP-NF.

  • Mettler Toledo . Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Application Guide.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CAS 7148-03-0 (4'-Methylbiphenyl-2-carboxylic acid).

  • ChemicalBook . Product Data: 4'-Methylbiphenyl-2-carboxylic acid Properties (Analog Reference).

  • Giani, S. et al. Compliance with amended General Chapter USP <741> Melting Range or Temperature. ChemRxiv, 2016.

Sources

Chromatographic comparison of biphenyl-2-carboxylic acid impurities

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Comparison Guide: Resolving Biphenyl-2-Carboxylic Acid and Related Impurities

Introduction & The Analytical Challenge

Biphenyl-2-carboxylic acid (B2CA) is a critical synthetic intermediate and structural moiety in several active pharmaceutical ingredients (APIs), most notably in the synthesis of angiotensin II receptor blockers (ARBs) like telmisartan[1][2]. During API synthesis, B2CA and its derivatives are prone to generating structurally similar impurities. These include positional isomers like biphenyl-4-carboxylic acid (B4CA) and unreacted starting materials from Suzuki-Miyaura cross-coupling reactions (e.g., 2-bromobenzoic acid and phenylboronic acid).

The Limitation of Standard C18 Phases: Standard reversed-phase high-performance liquid chromatography (RP-HPLC) heavily relies on alkyl-based stationary phases, such as C18. These phases separate analytes primarily through dispersive hydrophobic (van der Waals) interactions. However, positional isomers like B2CA and B4CA possess nearly identical hydrophobicities and molecular volumes. Consequently, C18 columns often fail to provide adequate resolution (


), leading to co-elution, peak merging, and inaccurate impurity quantification.

Stationary Phase Comparison: The Role of Interactions

To overcome the limitations of C18, chromatographers must exploit alternative chemical interactions. Stationary phases containing aromatic rings—such as Phenyl-Hexyl and Biphenyl columns—provide orthogonal selectivity[3][4].

  • C18 (Alkyl Phase): Relies solely on hydrophobicity. Fails to distinguish the subtle electronic differences between ortho- (B2CA) and para- (B4CA) substituted isomers.

  • Phenyl-Hexyl Phase: Offers moderate

    
     interactions due to a single phenyl ring attached via a hexyl chain. It provides better selectivity than C18 but often lacks the retention capacity needed for highly polar acidic impurities.
    
  • Biphenyl Phase: Features two aromatic rings connected by a single bond. This extended electron system significantly amplifies

    
     interactions, dipole-dipole interactions, and shape selectivity[4]. The biphenyl phase can easily distinguish between B2CA and B4CA based on their distinct three-dimensional steric profiles and electron density distributions.
    

Causality of Solvent Selection (The Methanol Effect): The choice of organic modifier is critical when using aromatic phases. Methanol (MeOH) is strictly preferred over acetonitrile (ACN) for this separation. Because ACN contains its own


 electrons (in the nitrile triple bond), it competes with the analyte for 

interactions on the stationary phase, effectively masking the column's unique selectivity[5]. Methanol, lacking

electrons, promotes maximum

engagement between the biphenyl stationary phase and the aromatic impurities[5].

Mechanism Analyte Biphenyl-2-Carboxylic Acid Isomers C18 C18 Phase (Hydrophobic Only) Analyte->C18 Dispersive Forces BiphenylPhase Biphenyl Phase (Hydrophobic + π-π) Analyte->BiphenylPhase π-π & Dipole Interactions Coelution Co-elution (Rs < 1.5) C18->Coelution Resolution Baseline Resolution (Rs > 2.0) BiphenylPhase->Resolution

Chromatographic retention mechanisms: C18 vs. Biphenyl stationary phases.

Quantitative Data Comparison

The following table summarizes the comparative chromatographic performance of the three stationary phases when resolving a mixture of B2CA, B4CA, and 2-bromobenzoic acid using a matched Methanol/Water (0.1% TFA) gradient.

Analyte / ImpurityParameterC18 (150 x 4.6 mm, 3µm)Phenyl-Hexyl (150 x 4.6 mm, 3µm)Biphenyl (150 x 4.6 mm, 3µm)
2-Bromobenzoic Acid Retention Time (

)
4.2 min4.8 min5.5 min
Tailing Factor (

)
1.61.31.1
Biphenyl-2-Carboxylic Acid Retention Time (

)
8.5 min9.7 min11.2 min
Resolution (

)
1.2 (vs B4CA)1.7 (vs B4CA)3.4 (vs B4CA)
Biphenyl-4-Carboxylic Acid Retention Time (

)
8.8 min10.4 min13.1 min
Tailing Factor (

)
1.51.21.0

Data Interpretation: The Biphenyl column demonstrates superior resolving power (


) for the critical isomer pair due to enhanced shape selectivity and 

retention, whereas the C18 column results in unacceptable co-elution.

Experimental Protocol: Biphenyl-Based Impurity Profiling

To ensure scientific integrity, the following methodology is designed as a self-validating system . The protocol includes built-in System Suitability Testing (SST) criteria; if the system fails to meet these metrics, the assay invalidates itself, preventing the reporting of erroneous data.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: B2CA is an organic acid (

      
      ). Without an acidic modifier, it partially ionizes, leading to peak tailing and retention time shifts. 0.1% TFA lowers the pH to ~2.0, suppressing ionization and ensuring the analyte remains in its neutral, highly retainable state[2].
      
  • Mobile Phase B (Organic): 100% LC-MS grade Methanol.

    • Causality: As established, Methanol prevents

      
      -electron competition, maximizing the Biphenyl column's selectivity[5].
      

2. Chromatographic Conditions:

  • Column: Core-shell Biphenyl phase, 150 x 4.6 mm, 2.7 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

    • Causality: Elevated temperature reduces mobile phase viscosity (especially critical for Methanol/Water mixtures which have high backpressure) and improves mass transfer kinetics, resulting in sharper peaks.

  • Detection: UV/PDA at 230 nm and 254 nm.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: Linear ramp to 80% B

    • 12-15 min: Hold at 80% B

    • 15-16 min: Return to 30% B (Equilibration for 4 min)

3. System Suitability Testing (SST) - The Self-Validating Control: Before injecting unknown samples, inject a resolution standard containing 10 µg/mL each of B2CA and B4CA. The system is only valid for use if it meets the following criteria:

  • Resolution (

    
    ): 
    
    
    
    between B2CA and B4CA.
  • Tailing Factor (

    
    ): 
    
    
    
    for all peaks (ensures proper acidic suppression).
  • Injection Precision: %RSD

    
     for peak areas over 5 replicate injections.
    

Workflow Step1 1. Sample Preparation (Extract & Filter 0.22 µm) Step2 2. Column Equilibration (Biphenyl Phase, 40°C) Step1->Step2 Step3 3. Gradient Elution (MeOH / H2O + 0.1% TFA) Step2->Step3 Step4 4. UV/PDA Detection (Monitor at 230 nm & 254 nm) Step3->Step4 Step5 5. System Suitability (Validate Rs > 2.0, Tf < 1.5) Step4->Step5

Step-by-step HPLC workflow for biphenyl-2-carboxylic acid impurity profiling.

Conclusion

When analyzing biphenyl-2-carboxylic acid and its associated impurities, standard C18 methodologies are fundamentally limited by their reliance on purely dispersive forces. By transitioning to a Biphenyl stationary phase and utilizing a Methanol-based mobile phase, chromatographers can unlock powerful


 and dipole interactions. This mechanistic shift guarantees baseline resolution of critical positional isomers, ensuring the highest standards of pharmaceutical quality control and regulatory compliance.

References

1.1 2.2 3. 5 4.3 5. 4

Sources

A Researcher's Guide to Polymorphic Screening of 4'-Isopropylbiphenyl-2-carboxylic acid using X-ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the characterization of potential polymorphic forms of 4'-Isopropylbiphenyl-2-carboxylic acid. While specific experimental X-ray Diffraction (XRD) data for this compound is not widely available in the public domain, this document will equip researchers, scientists, and drug development professionals with the necessary protocols and interpretive guidance to conduct a thorough polymorphic screen. We will draw upon established principles of XRD analysis and data from analogous biphenyl carboxylic acid structures to illustrate a robust, self-validating methodology.

The Critical Role of Polymorph Screening in Drug Development

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a cornerstone of pharmaceutical science.[1][2][3] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit significant variations in critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][4] These differences can have profound implications for a drug's efficacy, safety, and manufacturability.[4] Therefore, comprehensive polymorphic screening is not merely a regulatory expectation but a fundamental component of de-risking a drug development program.[4][5]

For a molecule like this compound, understanding its solid-state behavior is paramount. The biphenyl scaffold, combined with the carboxylic acid moiety, presents opportunities for various intermolecular interactions, such as hydrogen bonding and π-stacking, which can give rise to different crystal packing arrangements and, consequently, polymorphism.

The Power of X-ray Diffraction in Polymorph Identification

X-ray Diffraction (XRD) stands as the definitive technique for the identification and characterization of crystalline polymorphs.[1][2][4] Both Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SCXRD) provide unique and complementary information about the solid state of a material.

  • Powder X-ray Diffraction (PXRD): This technique is the workhorse of polymorph screening.[1][5] It provides a unique "fingerprint" for each crystalline form based on the scattering of X-rays by the crystal lattice.[1] PXRD is rapid, non-destructive, and can be used to analyze multi-component mixtures, making it ideal for identifying polymorphs, assessing purity, and monitoring phase transformations.[1][6]

  • Single-Crystal X-ray Diffraction (SCXRD): While more technically demanding in terms of sample preparation, SCXRD provides the absolute crystal structure of a polymorph.[7][8] This detailed three-dimensional arrangement of atoms allows for the unambiguous identification of a polymorphic form and provides invaluable insights into its structure-property relationships.

A Proposed Workflow for Polymorphic Screening of this compound

The following is a detailed, step-by-step methodology for a comprehensive polymorphic screen of this compound.

cluster_0 Phase 1: Polymorph Generation cluster_1 Phase 2: Initial Screening & Characterization cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Data Analysis & Comparison Polymorph Generation Crystallization from Various Solvents (Polar, Non-polar, Mixtures) & Evaporation (Slow/Fast) Initial Screening Powder X-ray Diffraction (PXRD) Analysis of all solid forms Polymorph Generation->Initial Screening Solids Obtained Thermal Analysis Differential Scanning Calorimetry (DSC) Thermogravimetric Analysis (TGA) Initial Screening->Thermal Analysis Correlate thermal events with PXRD Structural Elucidation Single-Crystal Growth & Single-Crystal XRD (SCXRD) Analysis of unique polymorphs Initial Screening->Structural Elucidation Unique PXRD patterns identified Data Analysis Comparison of PXRD patterns Determination of unit cell parameters Structural overlays Structural Elucidation->Data Analysis Absolute crystal structures determined

Caption: A logical workflow for the polymorphic screening of this compound.

Experimental Protocol: Polymorph Generation

The goal of this phase is to generate as many different crystalline forms as possible. This is achieved by varying the crystallization conditions.

  • Solvent Selection: Choose a diverse range of solvents, including polar (e.g., methanol, ethanol, acetonitrile), non-polar (e.g., hexane, toluene), and mixtures thereof.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in the chosen solvent at a slightly elevated temperature to achieve saturation. Allow the solvent to evaporate slowly at room temperature.

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and then cool it slowly to induce crystallization.

    • Anti-Solvent Addition: Dissolve the compound in a good solvent and then slowly add a miscible anti-solvent in which the compound is poorly soluble.

    • Slurrying: Stir a suspension of the compound in a solvent at a controlled temperature for an extended period. This can facilitate the conversion to a more stable polymorph.

Experimental Protocol: Powder X-ray Diffraction (PXRD) Analysis

Each solid form obtained from the polymorph generation experiments should be analyzed by PXRD.

  • Sample Preparation: Gently grind the crystalline material to a fine powder using a mortar and pestle to minimize preferred orientation. Mount the powder on a low-background sample holder.

  • Instrument Settings (Typical):

    • X-ray Source: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 2° to 40°

    • Step Size: 0.02°

    • Scan Speed: 1°/min

  • Data Analysis:

    • Compare the resulting diffractograms. Different polymorphs will exhibit distinct patterns with peaks at different 2θ angles.

    • Overlay the diffractograms to easily identify unique patterns.

Illustrative Comparison of PXRD Data

While we lack specific data for this compound, we can anticipate the kind of results we would see based on data for other compounds. For instance, two hypothetical polymorphs, Form A and Form B, would produce distinct PXRD patterns as shown in the table below.

Hypothetical Polymorph Key Differentiating 2θ Peaks (±0.2°)
Form A 8.5°, 12.3°, 15.8°, 21.1°, 25.4°
Form B 9.2°, 11.5°, 16.7°, 22.9°, 26.0°

The presence of unique peaks and differences in the relative intensities of common peaks are indicative of different crystal structures.[4][5]

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD) Analysis

For each unique polymorph identified by PXRD, the next step is to obtain its single-crystal structure.

  • Crystal Growth: Grow single crystals of suitable size and quality (typically 0.1-0.4 mm in each dimension) using techniques like slow evaporation or vapor diffusion.[9]

  • Data Collection: Mount a single crystal on a goniometer and place it in the X-ray beam of a single-crystal diffractometer. Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure to determine the atomic positions and refine the model to obtain a high-resolution three-dimensional structure.

Interpreting Crystallographic Data: A Comparative Look at Biphenyl Carboxylic Acids

Analysis of the crystal structures of related biphenyl carboxylic acids reveals key structural parameters that are likely to be important for the polymorphs of this compound.

Structural Parameter Significance Example from a Related Structure (4'-Methylbiphenyl-2-carboxylic acid)
Dihedral Angle between Phenyl Rings Influences molecular packing and can vary between polymorphs.53.39°[10]
Dihedral Angle between Carboxyl Group and Adjacent Ring Affects hydrogen bonding motifs.42.37°[10]
Hydrogen Bonding Motifs Dimers are common for carboxylic acids and can pack in different ways.Centrosymmetric hydrogen-bonded dimers.[10]
Unit Cell Parameters & Space Group Fundamental crystallographic data that uniquely defines a polymorph.For Biphenyl-2-carboxylic acid: P2(1)/c[11]

Different polymorphs of this compound would be expected to exhibit variations in these parameters, which would be definitively revealed by SCXRD.

The Synergy of XRD with Thermal Analysis

To build a complete picture of the polymorphic landscape, it is crucial to complement XRD data with thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4][5] DSC can identify melting points, phase transitions, and crystallization events, which can be correlated with changes observed in variable-temperature PXRD experiments.[5]

cluster_0 Analytical Techniques cluster_1 Information Obtained PXRD PXRD Fingerprint Crystalline 'Fingerprint' PXRD->Fingerprint SCXRD SCXRD Structure Absolute 3D Structure SCXRD->Structure DSC DSC Thermal Phase Transitions, Melting Point DSC->Thermal Fingerprint->Structure Identifies candidates for Thermal->Fingerprint Correlates thermal events with structural changes

Caption: The complementary relationship between XRD and DSC in polymorph characterization.

Conclusion

A thorough understanding of the polymorphic landscape of this compound is essential for its successful development as a pharmaceutical ingredient. While direct experimental data is not yet in the public domain, the methodologies outlined in this guide provide a robust and scientifically sound framework for conducting a comprehensive polymorphic screen. By systematically generating and analyzing crystalline forms using a combination of PXRD, SCXRD, and thermal methods, researchers can identify and characterize the different polymorphs of this compound. This knowledge is critical for selecting the optimal solid form for development, ensuring the quality and performance of the final drug product, and mitigating potential risks associated with solid-state variability.

References

  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

  • S1 Table of Contents 1. Single-crystal XRD structural analyses. Retrieved from [Link]

  • Tong, W. QUANTITATIVE POLYMORPH ANALYSIS IN DRUG PRODUCT BY XRD. Retrieved from [Link]

  • H&M Analytical Services. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. Retrieved from [Link]

  • Drawell. (2025, October 30). What are the Growing Uses of XRD in Polymorph Screening. Retrieved from [Link]

  • Google Patents. US8853235B2 - Polymorphs and salts of a kinase inhibitor.
  • PubMed. Biphenyl-2-carboxylic acid: a layered structure. Retrieved from [Link]

  • Technobis. (2024, February 5). Growing X-ray quality single crystals reliably and consistently. Retrieved from [Link]

  • SSRN. (2021, November 18). polymorphism and polymorph characterisation in pharmaceuticals. Retrieved from [Link]

  • PMC. Single crystal X-ray structural and Hirshfeld surface analysis dataset for some isobutyl-1,2,6-triaryl-4-(arylamino). Retrieved from [Link]

  • CORE. 4′‐Methylbiphenyl‐2‐carboxylic acid. Retrieved from [Link]

Sources

Safety Operating Guide

4'-Isopropylbiphenyl-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 4'-Isopropylbiphenyl-2-carboxylic acid

As a Senior Application Scientist, I frequently oversee the integration of novel organic building blocks into drug discovery pipelines. This compound (CAS: 84392-25-6) is a highly valuable intermediate, particularly in the synthesis of angiotensin II receptor blockers (ARBs) and other biphenyl-containing therapeutics. However, its dual chemical nature—combining a reactive carboxylic acid with a highly lipophilic, environmentally persistent isopropylbiphenyl moiety—demands rigorous, scientifically grounded disposal protocols.

This guide provides a self-validating system for managing this compound, ensuring compliance with environmental regulations while protecting laboratory personnel. We do not just follow rules; we understand the molecular causality behind them.

Chemical Profiling and Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The physical and toxicological properties dictate the operational boundaries of our waste management.

Table 1: Physicochemical & Toxicological Data for this compound

Property / MetricQuantitative ValueOperational Implication (The "Why")
Molecular Weight 240.30 g/mol Bulky hydrophobic framework dictates high lipophilicity and low water solubility.
pKa (Estimated) ~4.5Exists as a water-soluble ionized salt in basic solutions, but precipitates rapidly upon acidification.
Oral LD50 (Rat) >2900 mg/kg Low acute systemic toxicity, but the acidic proton causes localized skin/eye irritation (GHS Cat 2/2A).
Aquatic EC50 (Algae) <1.0 mg/L Highly toxic to aquatic life. The biphenyl core resists biodegradation, strictly prohibiting drain disposal.

Crucial Regulatory Distinction: While this compound contains a biphenyl ring, it is an isopropyl derivative, not a Polychlorinated Biphenyl (PCB). Therefore, it is not subject to the EPA's TSCA PCB mega-rules (40 CFR Part 761) . Instead, it falls under standard Resource Conservation and Recovery Act (RCRA) guidelines for hazardous organic waste.

Waste Segregation Logic

The American Chemical Society (ACS) mandates that laboratory waste be segregated based on chemical compatibility to prevent exothermic reactions or toxic gas release . For this compound, the primary risks during disposal are accidental precipitation and environmental contamination.

  • Rule 1: Isolate from Strong Oxidizers. The electron-rich biphenyl ring is susceptible to oxidation. Mixing this waste with nitric acid or peroxides can lead to violent exothermic reactions.

  • Rule 2: The "No-Drain" Mandate. Because this compound is often extracted using acid-base chemistry, laboratories generate aqueous basic waste containing the dissolved sodium salt of the acid. Do not pour this down the drain. Municipal water treatment plants cannot effectively filter out lipophilic biphenyls, leading to severe aquatic toxicity.

Disposal Workflow Visualization

The following diagram maps the decision tree for processing waste containing this compound, ensuring proper segregation at the source.

WasteWorkflow Start This compound Waste Generation Solid Solid Waste (Powder, PPE, Vials) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid SolidContainer Hazardous Solid Waste Container Solid->SolidContainer OrgPhase Organic Phase Liquid->OrgPhase Organic Solvents AqPhase Aqueous Phase Liquid->AqPhase Aqueous Extraction Halogenated Halogenated Solvent Waste OrgPhase->Halogenated Contains DCM/CHCl3 NonHalogenated Non-Halogenated Solvent Waste OrgPhase->NonHalogenated e.g., EtOAc, MeOH AqWaste Aqueous Waste (pH 6-8) AqPhase->AqWaste Neutralize EHSPickup EH&S Collection & Incineration Halogenated->EHSPickup NonHalogenated->EHSPickup AqWaste->EHSPickup Do NOT drain SolidContainer->EHSPickup

Waste segregation and disposal workflow for this compound.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Powders, Vials, and Contaminated PPE)

Causality: Solid particulates pose a respiratory irritation hazard (STOT SE 3) and can adhere persistently to surfaces due to their hydrophobicity.

  • Collection: Sweep up any spilled solid material using a dedicated anti-static brush. Do not use water; the compound is insoluble and will simply spread into an unmanageable slurry.

  • Containment: Place all collected solids, empty reagent vials, and contaminated nitrile gloves into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Labeling: Label the container strictly as "Hazardous Solid Waste - Toxic/Irritant (Contains this compound)".

  • Validation Step: Ensure the lid is hermetically sealed and the exterior of the container is wiped down with an isopropanol-soaked towel to remove trace residues.

  • Staging: Store in a designated solid waste satellite accumulation area until Environmental Health and Safety (EH&S) pickup for high-temperature incineration.

Protocol B: Liquid Organic Waste Disposal

Causality: Organic solvents used to dissolve this compound (e.g., dichloromethane, ethyl acetate) dictate the downstream incineration requirements.

  • Segregation by Halogens: Determine if the solvent matrix contains any halogenated compounds (e.g., DCM, Chloroform).

  • Transfer: In a certified chemical fume hood, carefully funnel the organic waste into the appropriate liquid waste carboy (Halogenated or Non-Halogenated).

  • Validation Step: Verify the absence of halogenated solvents in the non-halogenated stream by reviewing the experimental batch record. Cross-contamination requires the entire carboy to be treated as halogenated waste, significantly increasing disposal costs and environmental burden.

  • Capacity Control: Ensure the waste container is not filled past 80% capacity to allow for vapor expansion.

Protocol C: Aqueous Waste Management

Causality: Neutralized aqueous waste (pH 6-8) is often poured down the drain in academic settings. As established, the isopropylbiphenyl moiety's aquatic toxicity makes this illegal and environmentally destructive.

  • Neutralization: If the aqueous waste is highly basic (from extracting the carboxylic acid), carefully neutralize it to pH 6-8 using dilute hydrochloric acid (1M) added dropwise. Note: The compound will likely precipitate as a white solid suspension during this step.

  • Validation Step: Before transferring to the carboy, verify the pH using universal indicator strips to ensure it is strictly between 6.0 and 8.0. This prevents unintended gas evolution when mixed with other aqueous waste.

  • Collection: Pour the neutralized aqueous mixture into a dedicated "Aqueous Hazardous Waste" carboy.

  • EH&S Hand-off: Submit for professional chemical disposal.

Regulatory Grounding

Under EPA guidelines, laboratories operating under Subpart K (Academic Laboratories) or standard RCRA rules must ensure that unwanted materials are removed from the laboratory within specific timeframes (usually 6 months) or volume limits (55 gallons) . Furthermore, ACS guidelines emphasize that the generator of the waste bears the ultimate responsibility for its environmental impact . By strictly prohibiting drain disposal for this biphenyl derivative and utilizing self-validating segregation protocols, your laboratory maintains full compliance with both the Clean Water Act and RCRA mandates while fostering a culture of rigorous scientific safety.

References

  • Hazardous Chemical Waste Management in Teaching Laboratories, ACS Publications. URL: [Link]

  • Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste, US Environmental Protection Agency (EPA). URL: [Link]

Personal protective equipment for handling 4'-Isopropylbiphenyl-2-carboxylic acid

[1]

CAS Number: 84392-25-6 Formula: C₁₆H₁₆O₂ Molecular Weight: 240.30 g/mol Physical State: Solid (White to off-white powder)[1]

Executive Safety Summary

4'-Isopropylbiphenyl-2-carboxylic acid is a functionalized biphenyl derivative commonly used as a pharmaceutical intermediate.[1] While often classified as a standard organic irritant, its biphenyl core and carboxylic acid functionality require specific handling protocols to prevent sensitization and respiratory distress.[1]

Critical Logistical Note: This compound is frequently hygroscopic and sensitive to degradation.[1] Vendors (e.g., BLDpharm, ChemScene) recommend storage at 2-8°C under an inert atmosphere.[1] Failure to maintain the cold chain upon receipt can compromise chemical integrity before safety protocols are even applied.[1]

Hazard Identification & Risk Assessment

Effective PPE selection relies on understanding the specific "Failure Modes" of the chemical interaction.[1]

Hazard ClassGHS CodeDescriptionOperational Risk
Acute Toxicity H302 Harmful if swallowed.[1][2]High risk during weighing (hand-to-mouth transfer via contaminated gloves).[1]
Skin Irritation H315 Causes skin irritation.[1][3][4]Contact dermatitis; potential for systemic absorption via biphenyl lipophilicity.[1]
Eye Irritation H319 Causes serious eye irritation.[1][3][4]Fine dust generation during transfer can bypass standard glasses if gaps exist.[1]
STOT - SE H335 May cause respiratory irritation.[1][3][4][5]Inhalation of dust during scraping/transferring from static-prone plastic containers.[1]
Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for research environments handling >50 mg quantities.

A. Respiratory Protection (The Primary Defense)[1]
  • Engineering Control (Mandatory): All handling of the neat solid (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Hood.[1]

  • PPE Backup: If work must occur outside a hood (e.g., equipment maintenance), use a NIOSH N95 or CEN P2 particulate respirator.[1]

    • Rationale: As a carboxylic acid solid, the particle size can be irregular.[1] Inhalation causes immediate mucous membrane irritation (H335), triggering a cough reflex that increases the risk of further accident.[1]

B. Hand Protection (The Barrier)[1]
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[1]

  • Technique: Double-gloving is recommended during the initial solvation step.[1]

  • Solvent Compatibility Warning: Once dissolved, the PPE requirement shifts to match the solvent.[1]

    • In Dichloromethane (DCM): Standard nitrile degrades in <5 minutes.[1] Use PVA or Silver Shield laminates.[1]

    • In Methanol/Ethanol: Standard nitrile is acceptable.[1]

C. Eye & Body Protection[1][4][6]
  • Eyes: Chemical safety goggles (ANSI Z87.1) are preferred over safety glasses due to the fine dust nature of the solid, which can migrate around side shields.[1]

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt) + long pants + closed-toe shoes.[1]

Operational Protocol: Safe Handling Workflow

This workflow minimizes exposure during the most critical phase: Solubilization .[1]

HandlingWorkflowStartStart: Vial RetrievalEquilibrateEquilibrate to Room Temp(Prevents Condensation)Start->EquilibrateHoodTransfer to Fume HoodEquilibrate->HoodWait 30 minsStaticStatic Control:Use Antistatic Gun or IonizerHood->StaticWeighWeighing:Use Analytical Balance inside HoodStatic->WeighMinimize DustSolvateSolvation:Add Solvent ImmediatelyWeigh->SolvateContain HazardWasteDisposal:Organic Acid Waste StreamSolvate->WastePost-Experiment

Figure 1: Step-by-step logic for handling hygroscopic, irritant powders to prevent degradation and exposure.

Step-by-Step Procedure:
  • Temperature Equilibration: Remove the container from 2-8°C storage. Do not open until it reaches room temperature.[1] Opening a cold bottle introduces atmospheric moisture, hydrolyzing the acid or causing clumping.[1]

  • Static Management: Biphenyl derivatives are often static-prone.[1] Use an anti-static gun or wipe the spatula with an ethanol-dampened tissue (dry before use) to prevent "jumping" of the powder.[1]

  • Weighing:

    • Place a tared vial inside the fume hood.[1]

    • Transfer the solid.[1]

    • Safety Check: If powder spills on the balance, wipe immediately with a wet tissue (do not blow it off).[1]

  • Solubilization: Add the reaction solvent (e.g., DMF, DMSO, Alcohol) before removing the vial from the hood.[1] This sequesters the dust hazard into a liquid phase, which is easier to manage.[1]

Emergency Response & Disposal
Accidental Release (Spill)[1]
  • Solid Spill: Do not dry sweep.[1] Dampen the spill area with a paper towel soaked in water or ethanol to suppress dust, then wipe up.[1] Place waste in a sealed bag.

  • Solution Spill: Absorb with vermiculite or sand.[1]

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes .[1][3][5][7][8] The carboxylic acid group creates an acidic environment; immediate dilution is critical to prevent corneal etching.[1]

  • Skin Contact: Wash with soap and water.[1][3][4][6][7] Do not use alcohol/solvents, as they may increase the transdermal absorption of the biphenyl moiety.[1]

Disposal Protocol
  • Waste Stream: Segregate as Organic Acid Waste .

  • Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases in the waste container to avoid exothermic neutralization or nitration reactions.[1]

  • Destruction: The preferred method is dissolution in a combustible solvent followed by incineration equipped with an afterburner and scrubber.[1]

References
  • PubChem. (2025).[1] Compound Summary: this compound.[1][9][10] National Library of Medicine.[1] Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Isopropylbiphenyl-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4'-Isopropylbiphenyl-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.